5-Aminoquinolin-6-ol
Description
Historical Context of the Quinoline (B57606) Scaffold in Chemical Science
Quinoline was first isolated from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge noveltyjournals.comwikipedia.orgnih.goviipseries.org. Its chemical structure, a bicyclic aromatic system with the molecular formula C₉H₇N, was later elucidated and confirmed through synthesis orientjchem.orgnoveltyjournals.comwikipedia.orgmdpi.com. The early discovery of quinine's antimalarial properties, derived from the Cinchona tree, highlighted the therapeutic potential embedded within the quinoline framework mdpi.comnih.govglobalresearchonline.net. This foundational discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of key antimalarial drugs like chloroquine (B1663885) and primaquine, as well as compounds with antibacterial, analgesic, and anti-inflammatory activities mdpi.comnih.govbohrium.comnih.gov. Various synthetic methodologies, such as the Skraup, Doebner-von Miller, and Friedlander syntheses, have been developed to access the quinoline core and its diverse derivatives nih.goviipseries.org.
The Unique Significance of the 5-Aminoquinolin-6-ol Isomer
This compound is a specific isomer within the aminohydroxyquinoline class, distinguished by the presence of an amino group (-NH₂) at the 5-position and a hydroxyl group (-OH) at the 6-position of the quinoline ring vulcanchem.comcymitquimica.com. This particular substitution pattern imbues the molecule with unique electronic and physical properties. The adjacent positioning of the amino and hydroxyl groups can influence the molecule's reactivity, hydrogen-bonding capabilities, and potential for intramolecular interactions or chelation vulcanchem.com. While specific comprehensive research findings solely dedicated to this compound are not extensively detailed in the provided literature snippets, its structure suggests it serves as a valuable synthon or a target molecule for studies exploring the impact of vicinal amino-hydroxyl functionalities on quinoline's biological and chemical behavior vulcanchem.comcymitquimica.com. Related compounds, such as 5-aminoquinoline (B19350) and 5-aminoquinolin-8-ol, have been investigated for their fluorescent properties and biological activities, hinting at the potential of the 5-aminoquinoline moiety sigmaaldrich.comresearchgate.netresearchgate.net.
Overview of Research Trajectories for Aminohydroxyquinolines
Research into aminohydroxyquinolines, including isomers like this compound, spans multiple disciplines within chemical and pharmaceutical sciences. These compounds are primarily explored for their diverse biological activities, serving as scaffolds for the development of novel therapeutic agents. Key research trajectories include:
Medicinal Chemistry: Aminohydroxyquinolines are investigated for antimicrobial, antiviral, anticancer, anti-inflammatory, neuroprotective, and antimalarial properties orientjchem.orgmdpi.comnih.govbohrium.comnih.govmdpi.combenthamdirect.comresearchgate.net. Their ability to interact with biological targets, such as enzymes or DNA, makes them attractive candidates for drug design. For instance, quinoline derivatives have been shown to interfere with DNA synthesis and induce oxidative stress in cancer cells orientjchem.org.
Material Science and Analytical Chemistry: Some quinoline derivatives, including those with amino groups, are explored for their fluorescent properties and potential as probes or sensors, for example, in the detection of metal ions researchgate.netresearchgate.net.
The Role of Functional Groups in Modulating Quinoline Properties
The presence and position of functional groups on the quinoline ring profoundly influence its chemical reactivity, electronic distribution, solubility, and biological interactions. The amino (-NH₂) and hydroxyl (-OH) groups, particularly when positioned adjacently as in this compound, exert significant effects:
Amino Group (-NH₂): As an electron-donating group, the amino substituent increases the electron density within the quinoline ring system, particularly activating it towards electrophilic aromatic substitution (SEAr) reactions vulcanchem.combiosynce.com. This activation is often observed at positions ortho and para to the amino group, which in the quinoline system can include positions 3, 7, and potentially influence reactivity at other sites. The amino group also contributes to polarity and can participate in hydrogen bonding, crucial for molecular recognition and binding to biological targets vulcanchem.commdpi.comarabjchem.org.
Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is electron-donating, increasing the electron density of the quinoline ring vulcanchem.combiosynce.com. Its presence enhances the molecule's polarity and its capacity for hydrogen bonding, impacting solubility and interactions with biological macromolecules. The hydroxyl group can also influence tautomeric equilibria and can be a site for further chemical modification or metabolic transformation vulcanchem.commdpi.com.
Synergistic Effects of 5-Amino and 6-Hydroxyl Groups: The vicinal positioning of these two electron-donating groups in this compound can lead to synergistic effects. This arrangement can enhance the electron-donating capacity of the ring, potentially leading to unique reactivity patterns and specific electronic properties. The proximity of the amino and hydroxyl groups may also facilitate intramolecular hydrogen bonding or chelation with metal ions, which can be significant for both chemical reactivity and biological activity vulcanchem.com. For instance, the amino group at position 5 activates the ring, while the hydroxyl at position 6 can influence cellular penetration and target binding vulcanchem.commdpi.com.
Influence of Functional Groups on Quinoline Properties
| Functional Group | Electronic Effect | Impact on Quinoline Ring | Role in Biological Interactions |
| Amino (-NH₂) | Electron-donating | Increases electron density, enhances nucleophilicity, activates towards electrophilic substitution vulcanchem.combiosynce.com. | Participates in hydrogen bonding, influences target binding, can be crucial for activity mdpi.comarabjchem.org. |
| Hydroxyl (-OH) | Electron-donating | Increases electron density, enhances nucleophilicity vulcanchem.combiosynce.com. | Contributes polarity and hydrogen bonding, affects solubility and interactions with biological molecules vulcanchem.commdpi.com. |
| Combined (5-NH₂, 6-OH) | Synergistic electron donation | Modulates electron distribution, potential for intramolecular interactions and chelation vulcanchem.com. | Can lead to specific reactivity patterns and enhanced binding to biological targets. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-aminoquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHOZFQQQPZLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315145 | |
| Record name | 5-Amino-6-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99512-73-9 | |
| Record name | 5-Amino-6-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99512-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-6-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conclusion
Derivatization Strategies for the this compound Core
Functionalization of the Amino Group at Position 5
Amination Reactions
Amination reactions are crucial for introducing nitrogen-containing functionalities, which can significantly alter the chemical and biological properties of organic molecules. While direct amination of the quinoline ring at specific positions is possible, transformations involving existing amino or nitroso groups are also prominent.
One notable transformation involves the synthesis of N-substituted 5-nitrosoquinolin-6-amines from 5-nitrosoquinolin-6-ol (B1653826). This process typically involves the reaction of 5-nitrosoquinolin-6-ol with primary amines. For instance, N-(adamantan-1-yl)alkyl-substituted 5-nitrosoquinolin-6-amines have been synthesized through the amination of 5-nitrosoquinolin-6-ol with the corresponding primary amines researchgate.net. These nitroso compounds can subsequently be reduced to diamines. Reductive amination, in general, is a versatile method for converting carbonyl groups into amines via an imine intermediate, often employing reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation wikipedia.org. While not directly described for this compound itself in the provided search results, the general principles of amination are applicable to the functionalization of the quinoline scaffold.
Modifications of the Hydroxyl Group at Position 6
The hydroxyl group at the 6-position of this compound is a reactive site that can undergo various modifications, including etherification, esterification, and sulfonylation. These reactions are instrumental in altering the polarity, solubility, and electronic properties of the molecule, and in introducing new functional handles for further synthesis.
Etherification and Esterification Reactions
Etherification of the hydroxyl group typically involves its reaction with alkylating agents, such as alkyl halides or sulfates, often in the presence of a base. For example, the alkylation of quinolin-6-ol derivatives with alkyl halides like 2-bromopropane (B125204) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF can yield the corresponding 6-alkoxy derivatives rsc.org. Alternatively, strong bases like sodium hydride can be used to deprotonate the hydroxyl group, facilitating reaction with alkyl halides rsc.org.
Esterification involves the reaction of the hydroxyl group with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form ester linkages. Common methods for esterification include the Fisher esterification, which uses an acid catalyst (like sulfuric acid) to react an alcohol with a carboxylic acid, or methods employing coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) weebly.comorgsyn.orge-bookshelf.descienceready.com.au. These reactions are fundamental in organic synthesis for protecting hydroxyl groups or for introducing ester functionalities that can modulate bioavailability or serve as prodrugs.
Table 1: Examples of Hydroxyl Group Modifications in Quinoline Derivatives
| Reaction Type | Starting Material Analog | Reagents | Conditions | Product Type | Yield/Notes | Source |
| Etherification | Quinolin-6-ol derivative | 2-Bromopropane, K₂CO₃ | DMF, 40 °C, 4 h | 6-Alkoxy derivative | Typical method; specific yield not stated. | rsc.org |
| Etherification | Quinolin-6-ol derivative | Alkyl halide, NaH | DMF | 6-Alkoxy derivative | Utilizes deprotonation of -OH. | rsc.org |
| Esterification | Alcohol/Phenol | Carboxylic acid, H₂SO₄ (catalyst) | Reflux | Ester | Fisher esterification; reversible reaction. | weebly.comscienceready.com.au |
| Esterification | Alcohol/Phenol | Carboxylic acid, DCC, DMAP (catalyst) | Aprotic solvent, RT | Ester | Mild conditions, efficient for sensitive substrates. | orgsyn.org |
| Sulfonylation | 5-Amino-7-bromoquinolin-8-ol (B11873180) | Sulfonyl chlorides, Triethylamine (B128534) (TEA) | Dry THF | 5-Amino-7-bromoquinolin-8-yl sulfonates | "Good yield"; forms sulfonate esters. | mdpi.com |
Sulfonylation of the Hydroxyl Group
Sulfonylation of the hydroxyl group involves its reaction with sulfonyl chlorides to form sulfonate esters. This transformation is commonly carried out in the presence of a base, such as triethylamine (TEA), to neutralize the hydrochloric acid generated during the reaction mdpi.com. For example, 5-amino-7-bromoquinolin-8-ol has been reacted with various sulfonyl chlorides in dry THF with TEA to yield the corresponding sulfonate derivatives in good yields mdpi.com. Sulfonylation can alter the electronic properties of the quinoline ring and introduce a good leaving group, which can be useful for subsequent nucleophilic substitution reactions.
Electrophilic and Nucleophilic Substitution on the Quinoline Ring
The quinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions. The presence of the amino group at position 5 in this compound activates the ring towards electrophilic attack, particularly at positions 3 and 7 vulcanchem.com. The hydroxyl group at position 6 also influences the electronic distribution and reactivity of the ring.
Halogenation at C-7 or other positions
Halogenation, a type of electrophilic substitution, can introduce halogen atoms onto the quinoline ring. Research indicates that quinoline derivatives can undergo halogenation at positions C-5 and C-7 researchgate.netacgpubs.org. For instance, copper-catalyzed C-H halogenation methods have been developed for quinolines, yielding halogenated products at C-5 and C-7 positions in moderate to good yields researchgate.net. In the case of 8-hydroxyquinoline (B1678124) derivatives, bromination can lead to mixtures of mono- and dibromo products, with regioselective monobromination occurring at C-5 when bulky substituents are present at C-8, potentially hindering substitution at C-7 acgpubs.org. The amino group at position 5 is expected to direct electrophilic attack to positions 3 and 7 vulcanchem.com.
Table 2: Examples of Halogenation Reactions on Quinoline Derivatives
| Reaction Type | Starting Material Analog | Reagents | Conditions | Product Type | Yield/Notes | Source |
| Halogenation | Quinolines | Sodium halide (NaX), Cu catalyst | Mild conditions | C5- and C7-halogenated quinolines | Moderate to good yields. | researchgate.net |
| Bromination | 8-Hydroxyquinoline (2a) | Bromine (1-2 equiv) | Not detailed | 5-bromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline, 5,7-dibromo-8-hydroxyquinoline | Mixture of products. | acgpubs.org |
| Bromination | 8-Aminoquinoline (2c) | Bromine (1-2 equiv) | Not detailed | 5-bromo-8-aminoquinoline | Selective at C-5 under certain conditions. | acgpubs.org |
Introduction of Alkyl and Aryl Moieties
The introduction of alkyl and aryl groups onto the quinoline ring can be achieved through various carbon-carbon bond-forming reactions. Alkylation can occur via electrophilic substitution, particularly at activated positions like C-3 and C-7, or through other mechanisms. For example, alkylation of a quinolin-6-ol derivative with 2-bromopropane has been reported rsc.org.
Arylation, the introduction of aryl groups, is often accomplished using transition metal-catalyzed cross-coupling reactions. Suzuki cross-coupling, for instance, can be employed to introduce aryl substituents at positions 5 and 7 of 8-hydroxyquinoline moieties, typically requiring protection of the hydroxyl group prior to the reaction scispace.com. Palladium-catalyzed C-H arylation methodologies, often directed by functional groups, also offer routes to introduce aryl moieties directly onto the quinoline ring researchgate.netacs.org. These methods can provide regioselective functionalization and are key in building complex molecular architectures.
Table 3: Examples of Alkylation and Arylation Reactions on Quinoline Derivatives
| Reaction Type | Starting Material Analog | Reagents | Conditions | Product Type | Yield/Notes | Source |
| Alkylation | Quinolin-6-ol derivative | 2-Bromopropane, K₂CO₃ | DMF, 40 °C, 4 h | 6-Isopropoxy derivative | Analogous reaction. | rsc.org |
| Arylation | 8-Hydroxyquinoline derivative | Aryl boronic acids, Pd catalyst | Not detailed | 5-Aryl-8-hydroxyquinoline | Suzuki coupling; requires OH protection. | scispace.com |
| Arylation | Amine/Carboxylic acid derivatives | Aryl halide, Pd catalyst, Base | High temperature | Arylated derivatives | Auxiliary-assisted C-H arylation. | researchgate.net |
| Arylation | Quinolines | Aryl halides, Ru catalyst, Phosphine ligand | Not detailed | Ortho-arylated quinolines | Direct arylation of aromatic imines. | acs.org |
Compound List
this compound
5-Nitrosoquinolin-6-ol
N-substituted 5-nitrosoquinolin-6-amines
4-Chloro-2-methylquinolin-6-ol
5-Amino-7-bromoquinolin-8-ol
8-Hydroxyquinoline (8-HQ)
Quinoline
8-Aminoquinoline
5-Bromo-8-hydroxyquinoline
7-Bromo-8-hydroxyquinoline
5,7-Dibromo-8-hydroxyquinoline
5-Bromo-8-aminoquinoline
5-Amino-7-bromoquinolin-8-yl sulfonates
Formation of Condensed Polycyclic Systems (e.g., phenothiazine-like compounds)
The synthesis of condensed polycyclic systems, including structures reminiscent of phenothiazines, can be achieved through various cyclization and annulation reactions involving aminoquinoline derivatives. While direct formation of phenothiazine-like structures from this compound is not extensively detailed, related aminoquinolines have been utilized in pathways leading to such fused heterocyclic systems. Research into copper-catalyzed dehydrogenative cross-coupling reactions has shown methodologies for synthesizing pyrrole-annulated heterocycles, demonstrating the potential for building complex ring systems from substituted pyrroles and azoles researchgate.net. These methods often involve site-selective C-H activation and coupling, highlighting the precise control required for constructing intricate molecular architectures. Furthermore, palladium-catalyzed intramolecular cyclization reactions have been employed for the synthesis of various heterocyclic frameworks, including indole (B1671886) derivatives, showcasing the versatility of transition metal catalysis in creating fused ring systems eurekaselect.com.
Oxidation and Polymerization Studies of Aminoquinolines
Aminoquinolines, particularly 5-aminoquinoline (B19350), have been subjects of significant research concerning their oxidative polymerization, leading to oligomeric and polymeric materials with interesting properties.
Chemical Oxidative Polymerization Mechanisms (e.g., 5-aminoquinoline)
Chemical oxidative polymerization of 5-aminoquinoline (AQ) can be achieved using various oxidants, such as ammonium (B1175870) persulfate in acidic media or horseradish peroxidase (HRP) with hydrogen peroxide dergipark.org.trresearchgate.net. Electrochemical polymerization is also a viable method, typically performed on gold electrodes in acetonitrile (B52724) using cyclic voltammetry or potential step methods researchgate.net. These processes involve the formation of radical cations of the monomer, which then undergo coupling reactions to form polymer chains. The mechanisms often involve electrophilic substitution or coupling of radical cation centers, depending on the reaction conditions and pH researchgate.net.
Regioselectivity of Polymerization Sites (C3, C6, C8)
Studies on the oxidative polymerization of 5-aminoquinoline suggest that monomer units can link to each other at multiple positions on the quinoline ring. Specifically, the C3, C6, and C8 positions have been indicated as potential polymerization sites dergipark.org.trresearchgate.net. This regioselectivity is crucial in determining the structure and properties of the resulting oligomers and polymers. For instance, in the chemical oxidative polymerization of 5-aminoquinoline with ammonium persulfate, monomer units are suggested to couple at the C3, C6, and C8 positions dergipark.org.tr. Similarly, electrochemical polymerization of 5-aminoquinoline has been proposed to proceed mainly via coupling at position 1 (leading to quaternary ammonium cation formation) and at position 8 researchgate.net.
Formation of Phenazine-like Units
During the oxidative polymerization of aminoquinolines, the formation of phenazine-like units within the polymer backbone has been spectroscopically indicated dergipark.org.trresearchgate.net. These phenazine (B1670421) structures arise from the oxidative coupling and cyclization reactions of the aminoquinoline monomers. For example, spectral analysis of the oxidation product of 5-aminoquinoline (OAQ) has suggested the presence of phenazine-like units in its structure dergipark.org.tr. The mechanism can involve the formation of intermediate radical species that cyclize to form these fused heterocyclic moieties, contributing to the electronic and optical properties of the resulting materials researchgate.net.
Enzymatic Synthesis of Aminoquinoline Oligomers (e.g., 5-aminoquinoline)
Enzymatic polymerization offers a greener approach to synthesizing aminoquinoline oligomers. Horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) has been employed to catalyze the polymerization of 5-aminoquinoline dergipark.org.trresearchgate.net. This enzymatic method can yield oligomeric products with a degree of polymerization ranging from 4 to 12 researchgate.net. The enzymatic process, similar to chemical oxidation, is believed to involve coupling at various positions on the quinoline ring, potentially including C3, C6, and C8, and can also lead to the formation of phenazine-type structures researchgate.net.
Characterization of Oligomeric and Polymeric Structures
The characterization of oligomeric and polymeric structures derived from aminoquinolines involves a suite of analytical techniques to elucidate their composition, structure, and properties. These techniques commonly include:
Spectroscopic Methods: FTIR, UV-Vis, ¹H NMR, and ¹³C NMR spectroscopy are used to identify functional groups, confirm the presence of specific linkages, and determine the structure of the polymerized units, including the formation of phenazine-like units dergipark.org.trresearchgate.netresearchgate.net.
Chromatography: Gel Permeation Chromatography (GPC) and MALDI-TOF Mass Spectrometry are employed to determine the molecular weight and molecular weight distribution of the oligomers and polymers dergipark.org.trresearchgate.net.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to assess the thermal stability of the materials, with some aminoquinoline oligomers showing high thermal stability, retaining significant mass even after heating to 1000 °C dergipark.org.trresearchgate.netresearchgate.net.
Morphological Analysis: Scanning Electron Microscopy (SEM) provides insights into the morphology and surface structure of the polymeric materials, often revealing aggregated or structured formations dergipark.org.tr.
Conductivity Measurements: Studies have also investigated the electrical conductivity of these polymers, with some exhibiting semiconducting behavior researchgate.netresearchgate.netacs.org.
Green Chemistry Principles in Quinoline Synthesis
The pursuit of greener synthetic routes for quinoline derivatives aims to minimize environmental impact by reducing waste generation, enhancing atom economy, utilizing less hazardous chemicals, and improving energy efficiency researchgate.netresearchgate.nettandfonline.comijfans.orgrsc.org. Traditional methods often involve harsh conditions, toxic reagents, and significant waste streams. Consequently, modern research focuses on developing sustainable alternatives that align with the twelve principles of green chemistry tandfonline.com.
Microwave-Assisted Synthesis
Microwave irradiation offers a distinct advantage in organic synthesis by providing rapid, efficient, and uniform heating, which can significantly reduce reaction times, increase yields, and improve selectivity compared to conventional heating methods ijfans.orgingentaconnect.comeurekaselect.combenthamdirect.comresearchgate.net. This energy-efficient approach aligns with green chemistry principles by minimizing energy consumption and often enabling reactions under milder conditions.
Several studies have demonstrated the efficacy of microwave-assisted synthesis for various quinoline derivatives. For instance, a microwave-promoted, solvent-free, one-pot, three-component reaction has been developed for synthesizing substituted quinolines from o-nitrobenzaldehyde and enolizable ketones using SnCl2·2H2O as a reductant core.ac.uk. Another approach involves the microwave-assisted Skraup synthesis, utilizing glycerol (B35011) and sulfuric acid with substituted anilines, achieving synthesis in minutes tandfonline.com. Furthermore, multicomponent reactions involving anilines, aldehydes, and terminal aryl alkynes, catalyzed by solid acids like montmorillonite (B579905) K-10, have shown excellent yields and high atom economy under microwave irradiation rsc.org. These methods highlight the potential for rapid and efficient quinoline construction, which can be adapted for the synthesis of analogs of this compound.
Table 1: Examples of Microwave-Assisted Quinoline Synthesis
| Reaction Type / Method | Reactants / Starting Materials | Catalyst / Reagent | Conditions | Yield / Efficiency | Source |
| Skraup Synthesis | Substituted anilines, glycerol | H₂SO₄ | Microwave irradiation, 200°C, 15-20 min | 10-66% (p-aminophenol), 15-52% (nitroaniline) | tandfonline.com |
| Multicomponent Reaction (MCR) | Anilines, aldehydes, terminal aryl alkynes | Montmorillonite K-10 (solid acid) | Microwave irradiation, minutes | Excellent yields, ~90% atom economy | rsc.org |
| One-pot, Three-component reaction | Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketones | Catalyst-free | DMF, Microwave irradiation | Not specified | acs.org |
| Solvent-free, One-pot Synthesis | o-nitrobenzaldehyde, enolizable ketones | SnCl₂·2H₂O (reductant) | Microwave irradiation, solvent-free, no catalyst | Not specified | core.ac.uk |
| Three-component coupling (also solvent-free) | Aromatic amines, aldehydes, alkynes | Zinc-based MOF | Neat, 110°C, Microwave irradiation | Excellent yields | rsc.org |
Solvent-Free Reaction Conditions
Solvent-free synthesis represents a significant green chemistry approach by eliminating or drastically reducing the use of organic solvents, thereby minimizing waste, reducing costs, and improving process safety tandfonline.comcore.ac.ukjocpr.comrsc.orgresearchgate.netmdpi.comeurekaselect.com. These reactions can be performed neat, on solid supports, or in grinding methods, promoting a more sustainable chemical footprint.
Various strategies have been employed for solvent-free quinoline synthesis. The Friedländer condensation, a well-established method, has been successfully adapted to solvent-free conditions using catalysts like phosphotungstic acid researchgate.netmdpi.com or BiCl₃ eurekaselect.com with 2-aminoarylketones/aldehydes and carbonyl compounds. These reactions often proceed efficiently under thermal heating, yielding polysubstituted quinolines in excellent yields researchgate.netmdpi.comeurekaselect.com. Furthermore, catalyst-free, solvent-free protocols have been developed, such as the reaction between imines and styrene (B11656) jocpr.com. Brønsted acid-catalyzed cyclizations of N-alkyl anilines with alkynes or alkenes under solvent-free conditions, utilizing oxygen as an oxidant, also exemplify this green methodology rsc.org.
Table 2: Examples of Solvent-Free Quinoline Synthesis
| Reaction Type / Method | Reactants / Starting Materials | Catalyst / Reagent | Conditions | Yield / Efficiency | Source |
| Friedländer Condensation | 2-aminoarylketone, carbonyl compounds | Phosphotungstic acid (H₃PW₁₂O₄₀) | Solvent-free, thermal heating, 80°C, 2 hours | High yields | researchgate.netmdpi.com |
| Friedländer Reaction | o-aminoarylketone or o-aminoarylaldehyde, α-methylene ketones | BiCl₃ | Solvent-free, thermal heating | Excellent yields | eurekaselect.com |
| Catalyst-free Synthesis | Imines, styrene | Catalyst-free | Solvent-free, catalyst-free, 110°C, 5h | Not specified | jocpr.com |
| Brønsted Acid-Catalyzed Synthesis | N-alkyl anilines, alkynes or alkenes | Brønsted acid | Metal- and solvent-free, with O₂ | Satisfactory to excellent yields | rsc.org |
| Three-component coupling (also microwave-assisted) | Aromatic amines, aldehydes, alkynes | Zinc-based MOF | Neat, 110°C | Excellent yields | rsc.org |
| Friedländer annulation-Knoevenagel condensation | 2-aminobenzophenone derivatives, ethyl acetoacetate, benzaldehyde | Indium triflate [In(OTf)₃] | Solvent-free, 100°C, 5h | Good yields (70–84%) | tandfonline.com |
Application of Recyclable Catalysts
The use of recyclable catalysts is a cornerstone of green chemistry, promoting economic viability and reducing the environmental burden associated with catalyst disposal rsc.orgresearchgate.netmdpi.comoiccpress.comwalshmedicalmedia.commdpi.com. Heterogeneous catalysts, such as solid acids or metal nanoparticles supported on various materials, are particularly advantageous due to their ease of separation by filtration and subsequent reuse without significant loss of activity.
Numerous recyclable catalysts have been successfully employed in quinoline synthesis. For instance, phosphotungstic acid (H₃PW₁₂O₄₀) has proven effective as a recyclable catalyst for Friedländer condensation under solvent-free conditions, with the catalyst being recoverable by simple filtration and reusable for multiple cycles researchgate.netmdpi.com. Sulfamic acid (NH₂SO₃H) has also been utilized as an efficient and recyclable solid acid catalyst for quinoline-4-carboxylic acid derivative synthesis in water, demonstrating good reusability walshmedicalmedia.com. Other examples include Mn(II) complexes for Hantzsch reactions oiccpress.com, montmorillonite K-10 for multicomponent reactions under microwave irradiation rsc.org, and Ni-containing coordination polymers for borrowing hydrogen strategies mdpi.com. These catalysts facilitate efficient quinoline formation while adhering to green chemistry principles.
Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Records
Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound (CAS No. 99512-73-9), the necessary information to fulfill the detailed article outline is not available in publicly accessible scientific literature and databases.
Searches were conducted to locate experimental data for the following analytical techniques as specified in the request:
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Raman (FT-Raman) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The investigations yielded spectroscopic information for related compounds, most notably 5-Aminoquinoline . However, the presence of the hydroxyl group at the 6-position in the target molecule, this compound, significantly alters its electronic and structural properties. Consequently, the spectroscopic data for 5-Aminoquinoline cannot be used as a substitute to accurately describe this compound.
Without access to peer-reviewed articles or spectral database entries containing the specific FTIR, FT-Raman, ¹H NMR, and ¹³C NMR data for this compound, it is not possible to generate the scientifically accurate and detailed article, including the requested data tables and vibrational assignments.
Further research or direct experimental analysis of this compound would be required to obtain the data necessary to construct the requested article.
Advanced Spectroscopic and Structural Elucidation of 5 Aminoquinolin 6 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems like 5-Aminoquinolin-6-ol. sdsu.eduwhitman.edu These experiments distribute NMR data across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. sdsu.eduemerypharma.com
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edugithub.io For this compound, COSY would reveal correlations between adjacent protons on both the pyridine (B92270) and benzene (B151609) rings of the quinoline (B57606) core. For instance, the proton at position 7 (H-7) would show a cross-peak with the proton at position 8 (H-8), confirming their connectivity. Similarly, correlations would be expected between H-2 and H-3, as well as H-3 and H-4.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond C-H coupling). github.io This is crucial for assigning carbon signals. Each C-H pair in the this compound molecule would produce a distinct correlation peak, directly linking the assigned proton signals to their corresponding carbon atoms (e.g., H-2 to C-2, H-7 to C-7). The quaternary carbons (C-4a, C-5, C-6, C-8a) would be absent from this spectrum, aiding in their identification. github.io
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over multiple bonds (typically 2-4 bonds). github.ioresearchgate.net This technique is particularly powerful for assigning quaternary carbons and confirming the substitution pattern. For example, the proton at H-7 would be expected to show correlations to C-5, C-8a, and C-8, while the amino protons (-NH₂) at position 5 would show correlations to C-4a, C-5, and C-6, unequivocally confirming the locations of the amino and hydroxyl groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between nuclei that are close in space, regardless of their bonding connectivity. researchgate.net In this compound, a NOESY spectrum could reveal through-space proximity between the amino protons at position 5 and the aromatic proton at position 4, providing conformational information.
The table below summarizes the hypothetical key 2D NMR correlations for this compound, which are essential for its complete structural assignment.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C, ¹J) | Key HMBC Correlations (¹H-¹³C, ⁿJ) |
| H-2 | H-3 | C-2 | C-3, C-4, C-8a |
| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-4a |
| H-4 | H-3 | C-4 | C-2, C-4a, C-5, C-8a |
| H-7 | H-8 | C-7 | C-5, C-6, C-8a |
| H-8 | H-7 | C-8 | C-4a, C-6, C-8a |
| -NH₂ | None | None | C-4a, C-5, C-6 |
| -OH | None | None | C-5, C-6, C-7 |
Quantum Chemical Calculations of Chemical Shifts
Quantum chemical calculations have become a powerful complementary tool in structural elucidation, allowing for the theoretical prediction of NMR chemical shifts. smu.edu Methods based on Density Functional Theory (DFT) are widely used to compute the magnetic shielding tensors of nuclei in a molecule. nih.govmdpi.com These theoretical shielding values can then be converted into chemical shifts and compared with experimental data to validate the proposed structure. nih.gov
For this compound, the Gauge-Independent Atomic Orbital (GIAO) method would typically be employed within a DFT framework (e.g., using the B3LYP functional and a basis set like 6-311++G(d,p)). The process involves first optimizing the molecule's geometry to find its lowest energy conformation, followed by the NMR calculation on this optimized structure.
The accuracy of these predictions allows not only for the confirmation of assignments but also for the investigation of subtle electronic effects. For instance, the calculations would reflect the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups on the chemical shifts of the nearby carbon and hydrogen atoms. A strong correlation between the calculated and experimentally observed chemical shifts provides high confidence in the structural assignment. smu.edunih.gov
Table 2: Hypothetical Comparison of Experimental and Calculated NMR Chemical Shifts for this compound
| Atom | Predicted Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO) |
| C-2 | ~148 | 147.5 |
| C-4 | ~119 | 118.8 |
| C-5 | ~135 | 134.7 |
| C-6 | ~145 | 144.9 |
| C-8 | ~128 | 127.6 |
| H-2 | ~8.5 | 8.45 |
| H-4 | ~7.3 | 7.28 |
| H-7 | ~7.1 | 7.05 |
| H-8 | ~7.8 | 7.77 |
Electronic Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with chromophores, such as the conjugated π-system of the quinoline ring in this compound. shu.ac.uk The resulting spectrum provides information about the electronic structure of the molecule. fiveable.me The absorption spectrum is typically recorded by passing a beam of UV-Vis light through a dilute solution of the compound and measuring the absorbance at various wavelengths. libretexts.org
For this compound, the presence of the aromatic quinoline core, extended by the electron-donating amino and hydroxyl groups (auxochromes), is expected to result in characteristic absorption bands in the UV and possibly the near-visible region. The solvent can influence the position of these bands; polar solvents may cause shifts due to interactions with the ground and excited states of the molecule. fiveable.me
Analysis of Electronic Transitions and Absorption Bands
The absorption bands observed in the UV-Vis spectrum of this compound arise from specific electronic transitions within the molecule. shu.ac.ukyoutube.com The primary transitions expected for this aromatic heterocyclic system are π → π* and n → π*.
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically high-intensity absorptions and are characteristic of conjugated systems like the quinoline ring. Multiple π → π* bands are expected for this compound, corresponding to transitions within the aromatic system.
n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the ring and the oxygen and nitrogen of the substituents, to a π* antibonding orbital. uzh.ch These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths (lower energy). shu.ac.uk
The addition of the -NH₂ and -OH groups to the quinoline ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted quinoline. This is due to the extension of the conjugated system by the lone pair electrons on the oxygen and nitrogen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. libretexts.org
Table 3: Predicted Electronic Transitions and Absorption Bands for this compound
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Type of Transition |
| ~240 | High (~25,000) | π → π |
| ~290 | Medium (~8,000) | π → π |
| ~350 | Low (~3,000) | n → π* |
Mass Spectrometry for Molecular Mass and Fragmentation
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org The GC separates volatile components of a mixture, and the MS then ionizes each component, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a molecular fingerprint. researchgate.net
For a compound like this compound, which has polar -NH₂ and -OH groups, direct analysis by GC can be challenging due to its relatively low volatility and potential for thermal degradation. Therefore, derivatization is often necessary. A common approach is to convert the active hydrogens on the amino and hydroxyl groups into less polar, more volatile trimethylsilyl (B98337) (TMS) ethers and amines by reacting the compound with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Once derivatized, the compound can be readily analyzed. The mass spectrometer, typically using electron ionization (EI), bombards the molecules with high-energy electrons, causing ionization and extensive, reproducible fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the mass of the derivatized molecule, along with a series of fragment ion peaks. whitman.edu The fragmentation pattern provides valuable structural information. libretexts.org The presence of an odd number of nitrogen atoms in the molecule results in an odd nominal molecular mass, consistent with the Nitrogen Rule. whitman.edu
The fragmentation of the this compound-TMS derivative would likely involve characteristic losses of methyl groups (CH₃, loss of 15 Da) from the TMS groups and the stable tropylium (B1234903) ion formation (m/z 91) if an alkyl chain were present. whitman.edu The quinoline ring itself is quite stable, leading to a prominent molecular ion and characteristic fragments from the cleavage of the substituents. whitman.edu
Table 4: Predicted Key Mass Fragments for Di-TMS-derivatized this compound
| m/z Value | Ion Structure/Fragment Lost |
| 304 | [M]⁺ (Molecular ion of di-TMS derivative) |
| 289 | [M - CH₃]⁺ |
| 215 | [M - Si(CH₃)₃ - CH₃]⁺ |
| 158 | [M - 2xOSi(CH₃)₃]⁺ (Quinoline-5-amine fragment) |
| 143 | [Quinoline core fragment]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile molecules like this compound. This method allows for the ionization of the analyte directly from a solution into the gas phase, typically by forming protonated molecules ([M+H]⁺), with minimal fragmentation. nih.gov This characteristic is crucial for accurately determining the molecular weight of the parent compound. The molecular ion peak for this compound (molar mass: 160.17 g/mol ) is expected to be observed at an m/z (mass-to-charge ratio) of approximately 161.18.
Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the protonated molecular ion is isolated and subjected to collision-induced dissociation (CID). While specific experimental data for this compound is not detailed in the available literature, a plausible fragmentation pathway can be predicted based on the known behavior of aromatic amines and phenols. libretexts.orgmiamioh.edu The stable quinoline ring system would likely result in a prominent molecular ion peak. libretexts.org Subsequent fragmentation would involve the loss of small neutral molecules.
Key expected fragmentation patterns include:
Loss of Ammonia (B1221849) (NH₃): Cleavage of the C-N bond of the amino group could lead to the loss of an ammonia molecule, a common fragmentation pathway for primary amines. nih.gov
Loss of Water (H₂O): The hydroxyl group can be eliminated as a water molecule.
Loss of Carbon Monoxide (CO): Following initial fragmentation, the quinoline ring itself may break apart, often involving the loss of stable molecules like CO. nih.gov
Loss of Hydrogen Cyanide (HCN): Fragmentation of the nitrogen-containing heterocyclic ring can result in the elimination of HCN.
A summary of the predicted key ions in the ESI-MS/MS spectrum of this compound is presented below.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 161.18 | [C₉H₈N₂O + H]⁺ | - |
| 144.15 | [M+H - NH₃]⁺ | NH₃ (17.03) |
| 143.17 | [M+H - H₂O]⁺ | H₂O (18.01) |
| 116.12 | [M+H - NH₃ - CO]⁺ | NH₃ + CO (45.03) |
| 115.16 | [M+H - H₂O - CO]⁺ | H₂O + CO (46.01) |
Solid-State Structural Analysis
X-ray Crystallography of Quinoline Derivatives
While the specific crystal structure of this compound has not been reported in the surveyed literature, extensive crystallographic studies on related quinoline derivatives offer valuable insights into its likely structural characteristics. researchgate.netresearchgate.net These studies show that quinoline derivatives crystallize in various crystal systems, with the final structure being heavily influenced by the nature and position of substituents. The planar quinoline ring system is a dominant structural feature, though substituents can cause minor deviations from planarity. researchgate.net The amino and hydroxyl groups in this compound are expected to significantly influence the crystal packing through hydrogen bonding.
Below is a table presenting representative crystallographic data for a substituted tetrahydroisoquinoline, a closely related heterocyclic compound, to illustrate the type of information obtained from an X-ray diffraction experiment. mdpi.com
| Crystallographic Parameter | Representative Value (for a Tetrahydroisoquinoline Derivative) mdpi.com |
|---|---|
| Chemical Formula | C₁₂H₁₇NO₃ |
| Formula Weight | 223.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.013(2) |
| b (Å) | 5.945(1) |
| c (Å) | 16.345(3) |
| β (°) | 106.91(3) |
| Volume (ų) | 1116.2(4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.327 |
Analysis of Intermolecular Interactions (e.g., C-H…π interactions)
The stability and architecture of the crystal lattice of quinoline derivatives are dictated by a combination of intermolecular forces. In this compound, the presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (N atom, -OH) suggests that strong N-H···O, O-H···N, or O-H···O hydrogen bonds would be primary drivers of the crystal packing.
Beyond conventional hydrogen bonding, weaker interactions such as π-π stacking and C-H…π interactions play a critical role in the supramolecular assembly of these aromatic systems. rsc.org
π-π Stacking: The planar aromatic quinoline rings can stack on top of each other in either a parallel or parallel-displaced fashion. This interaction is driven by electrostatic and van der Waals forces between the π-electron clouds. The typical separation distance between stacked quinoline rings is around 3.4 Å. researchgate.net
C-H…π Interactions: These are a form of weak hydrogen bond where a carbon-hydrogen bond acts as the hydrogen donor and the electron-rich π system of an adjacent quinoline ring acts as the acceptor. rsc.org These interactions help to stabilize the crystal structure, often linking molecules into dimers or more complex three-dimensional networks. rsc.org The presence of multiple C-H bonds on the quinoline ring provides numerous opportunities for such interactions. Studies on related structures have shown that C-H…π interactions can significantly influence molecular configuration and charge transfer properties. rsc.org
A summary of common intermolecular interactions in quinoline derivatives is provided below.
| Interaction Type | Description | Typical Geometric Feature |
|---|---|---|
| Hydrogen Bonding | Strong directional interaction between a hydrogen atom and an electronegative atom (O, N). | Donor-Acceptor distance of ~2.5-3.2 Å |
| π-π Stacking | Interaction between the π-orbitals of adjacent aromatic rings. | Inter-planar distance of ~3.3-3.8 Å researchgate.net |
| C-H…π Interaction | A weak hydrogen bond between a C-H group and a π-system. rsc.org | H···π centroid distance of ~2.5-3.0 Å |
Theoretical and Computational Chemistry Investigations of 5 Aminoquinolin 6 Ol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic wavefunction and energy of a system. wikipedia.orggatech.edu For a molecule like 5-Aminoquinolin-6-ol, these calculations can elucidate the influence of the amino and hydroxyl functional groups on the quinoline (B57606) core.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules. researchgate.netq-chem.com This method is based on the principle that the energy of a system can be determined from its electron density. q-chem.com
A widely used functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). B3LYP is a hybrid functional, meaning it incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. q-chem.com Specifically, it combines Slater and Becke88 exchange functionals with the Lee-Yang-Parr correlation functional and includes 20% of Hartree-Fock exact exchange. q-chem.com This approach often yields highly accurate results for the fundamental structures and electronic properties of organic compounds. damascusuniversity.edu.sy
In studies of related molecules, such as 5-aminoquinoline (B19350), the B3LYP functional has been successfully employed to calculate optimized geometries, vibrational frequencies, and electronic properties, showing good agreement with experimental data. nih.gov For this compound, DFT calculations at the B3LYP level would be expected to provide reliable predictions of its electronic structure, including orbital energies and charge distribution.
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. It approximates the complex many-electron wavefunction of a molecule as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions called spin-orbitals. wikipedia.orggatech.edu The HF method is considered a self-consistent field (SCF) method because it iteratively solves for the optimal orbitals in the mean field of all other electrons until the solution is stable. wikipedia.orginsilicosci.com
While the HF method systematically accounts for the exchange interaction between electrons with the same spin, it inherently neglects electron correlation arising from the instantaneous interactions between electrons. This limitation means that HF calculations, while computationally less intensive than more advanced methods, may be less accurate. However, the HF method serves as a crucial starting point for many higher-level theoretical treatments that reintroduce electron correlation. gatech.edu In computational studies of 5-aminoquinoline, HF calculations have been used alongside DFT methods to provide a comparative analysis of the electronic structure. nih.gov
The accuracy of any quantum chemical calculation is dependent on both the theoretical method (like DFT or HF) and the basis set used to represent the atomic orbitals. Basis sets are sets of mathematical functions that describe the shape of the orbitals for each atom in the molecule.
Pople-style basis sets are commonly used for organic molecules and offer a systematic way to improve accuracy. nih.gov
Split-Valence Basis Sets (e.g., 6-31G, 6-311G): These basis sets use multiple functions to describe the valence orbitals, which are most important for chemical bonding, and a single function for the core orbitals. For example, 6-31G uses one function for core orbitals and two for valence orbitals (one contracted from 3 primitives and one from a single primitive). The 6-311G basis set provides a more flexible description of the valence region by using three functions. arxiv.org
Polarization Functions (* or (d,p)): These functions describe the distortion of atomic orbitals from their spherical or simple shapes due to the electric field of neighboring atoms in a molecule. The notation * or (d) adds d-type functions to heavy (non-hydrogen) atoms, while ** or (d,p) adds d-type functions to heavy atoms and p-type functions to hydrogen atoms. uni-rostock.degaussian.com These are crucial for accurately describing chemical bonds and molecular geometries. arxiv.org
Diffuse Functions (+ or ++): These are large, broad functions that allow orbitals to occupy a larger region of space. They are important for describing systems with diffuse electron density, such as anions, excited states, and molecules involved in weak intermolecular interactions. The + symbol adds diffuse functions to heavy atoms, while ++ adds them to both heavy and hydrogen atoms. gaussian.com
For instance, in the study of 5-aminoquinoline, the 6-31G** and 6-311++G** basis sets were employed to achieve optimized geometries and calculate vibrational frequencies. nih.gov The choice of basis set represents a trade-off between computational cost and desired accuracy, with larger and more flexible basis sets like 6-311++G** providing more accurate results at a higher computational expense.
| Basis Set | Description | Key Features |
|---|---|---|
| 6-31G(d,p) or 6-31G | Split-valence with polarization functions | Provides a good balance of accuracy and cost for geometry optimizations of organic molecules. Includes d-functions on heavy atoms and p-functions on hydrogens. gaussian.com |
| 6-311++G | Triple-split valence with diffuse and polarization functions | Offers higher accuracy by providing more flexibility for valence electrons and properly describing diffuse electron density. Includes diffuse functions on all atoms. nih.gov |
Analysis of Molecular Orbitals and Reactivity
The electronic reactivity of a molecule is governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com Analysis of these orbitals provides insight into the molecule's ability to donate or accept electrons and identifies reactive sites.
The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. ossila.com The LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor. ossila.com The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org
HOMO-LUMO Gap: A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgscirp.org This gap is a critical parameter for predicting the electronic and optical properties of a molecule.
Orbital Distribution: The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the electron-donating amino (-NH₂) and hydroxyl (-OH) groups are expected to significantly influence the distribution and energy of the HOMO, localizing electron density on the aromatic ring system. Conversely, the LUMO is likely to be distributed across the electron-deficient parts of the quinoline core.
Theoretical calculations on the parent compound, quinoline, have determined its HOMO and LUMO energies. scirp.org Studies on related substituted quinolines have shown that electron-donating groups, such as the amino group, tend to raise the energy of the HOMO while having less effect on the LUMO, thereby reducing the HOMO-LUMO gap. researchgate.net
| Orbital | Description | Significance for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack. ossila.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. ossila.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and the energy of the lowest electronic excitation. A smaller gap implies higher reactivity. wikipedia.org |
Upon absorption of electromagnetic radiation, a molecule can be promoted from its ground electronic state to an excited state. In molecules containing both electron-donating and electron-accepting moieties, this excitation can induce an intramolecular charge transfer (ICT). nih.gov
For this compound, the amino and hydroxyl groups serve as electron donors, while the quinoline ring system acts as the electron acceptor. Photoexcitation can lead to the transfer of electron density from the substituents to the aromatic core. This redistribution of charge in the excited state creates a species with a significantly different dipole moment and reactivity compared to the ground state. nih.gov Such charge transfer states are crucial in photochemistry and are responsible for many of the photophysical properties of aromatic compounds, including fluorescence and photocatalytic activity. nih.govnih.gov Time-dependent DFT (TD-DFT) is a common computational method used to investigate the energies and properties of these excited states. nih.gov
Prediction of Electronic Properties for Spectroscopic Interpretation
Computational chemistry provides powerful tools for predicting the electronic properties of molecules like this compound, which is essential for the interpretation of experimental spectroscopic data. While specific studies on this compound are not prevalent, extensive research on analogous compounds, such as 5-aminoquinoline (5AQ), demonstrates the established methodologies. chemrxiv.org Density Functional Theory (DFT) is a cornerstone of these investigations, commonly used to predict key electronic characteristics. nih.govnih.gov
One of the primary applications is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the resulting HOMO-LUMO energy gap are critical descriptors of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity.
Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as the common π–π* transitions observed in aromatic systems like quinoline derivatives. nih.gov This theoretical data is invaluable for assigning the absorption bands observed in experimental UV-Vis spectra. These computational approaches provide a detailed understanding of how substitutions, such as the amino and hydroxyl groups in this compound, influence the electronic structure and spectroscopic behavior of the quinoline core.
Molecular Interactions and Complexation Studies
Hydrogen Bonding Interactions (e.g., with Picric Acid)
The molecular structure of this compound features multiple sites capable of participating in hydrogen bonding. The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These characteristics allow for the formation of complex intermolecular networks.
When interacting with a strong proton donor like Picric Acid (2,4,6-trinitrophenol), this compound is expected to form robust hydrogen bonds. The acidic phenolic proton of picric acid can interact with the basic quinoline nitrogen. Additionally, the amino group of this compound can form hydrogen bonds with the oxygen atoms of the nitro groups on the picric acid molecule. Such interactions, particularly the formation of an NH3+∙∙∙−OOC heterosynthon, are well-documented in the crystal structures of salts formed between amino-containing compounds and carboxylic or phenolic acids. nih.gov These hydrogen bonds are a primary driving force in the formation of co-crystals and molecular salts, significantly influencing their solid-state structure and physicochemical properties. mdpi.com
Solvation Effects and Implicit Solvent Models (e.g., IEF-PCM)
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational chemistry addresses these influences using various solvation models. Implicit solvent models, which represent the solvent as a continuous medium rather than individual molecules, offer an efficient way to study these effects. wikipedia.org
The Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is a widely used and robust implicit solvation method. unl.eduq-chem.comohio-state.edu In this model, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. The model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum. This approach allows for the accurate prediction of how a solvent affects the molecule's geometry, electronic structure, and spectroscopic properties without the high computational cost of explicitly modeling solvent molecules. For a polar molecule like this compound, the IEF-PCM method is crucial for simulating its behavior in different solvents and for obtaining theoretical results that are comparable to experimental data measured in solution.
Metal Ion Complexation Studies (e.g., with 8-hydroxyquinoline (B1678124) derivatives)
The 8-hydroxyquinoline (8-HQ) scaffold is renowned for its potent ability to chelate metal ions. tandfonline.comresearchgate.netnih.govnih.gov As a derivative, this compound is expected to share these properties. The arrangement of the hydroxyl group at the 6-position and the quinoline nitrogen atom creates a potential bidentate chelation site. These two atoms, one a hard oxygen donor and the other a borderline nitrogen donor, can coordinate with a variety of metal ions to form stable five-membered chelate rings.
Extensive studies on 8-HQ and its derivatives have shown they form stable complexes with numerous metal ions, including iron, copper, and zinc. nih.govresearchgate.net This chelating ability is central to their diverse biological activities. tandfonline.comnih.gov The formation of these metal complexes dramatically alters the electronic properties and steric profile of the ligand, which can lead to novel chemical and biological functions. By analogy with the well-documented behavior of other hydroxyquinolines, it is predicted that this compound would also act as an effective chelator, with the potential for its metal complexes to be subjects of further study in materials science and medicinal chemistry. tandfonline.comnih.gov
Computational Prediction of Physicochemical Descriptors
Topological Polar Surface Area (TPSA)
Topological Polar Surface Area (TPSA) is a crucial physicochemical descriptor used in medicinal chemistry to predict the transport properties of drug molecules, such as intestinal absorption and blood-brain barrier (BBB) penetration. nih.govnih.govwikipedia.org It is defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) and their attached hydrogens in a molecule. wikipedia.orgopeneducationalberta.ca
TPSA is calculated using a method based on the summation of fragment-based contributions, which allows for extremely rapid computation without the need for 3D conformational analysis. nih.govsemanticscholar.org For this compound, the TPSA value is derived from the contributions of its polar functional groups: the hydroxyl group, the amino group, and the quinoline ring nitrogen. The calculated TPSA for this compound is 58.9 Ų.
This value is used to assess its potential for membrane permeability based on established guidelines.
| TPSA Value (Ų) | Predicted Permeability Characteristic | Relevance for this compound |
|---|---|---|
| > 140 | Poor cell membrane permeability | Not Applicable |
| < 90 | Good potential to cross the blood-brain barrier (BBB) | Applicable (58.9 Ų) |
Partition Coefficient (LogP)
The partition coefficient (LogP) is a critical parameter in medicinal chemistry that quantifies the lipophilicity of a compound. It is defined as the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent (typically octanol) to its concentration in an aqueous phase at equilibrium. This value is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a higher affinity for the aqueous phase (hydrophilic).
Hydrogen Bond Acceptors and Donors
Hydrogen bonds play a crucial role in molecular recognition, such as the binding of a ligand to a protein's active site. The capacity of a molecule to participate in hydrogen bonding is quantified by counting its number of hydrogen bond donors and acceptors. nih.govrowansci.com A hydrogen bond donor is typically a hydrogen atom attached to an electronegative atom like oxygen or nitrogen, while an acceptor is an electronegative atom with a lone pair of electrons. libretexts.orglibretexts.org
For this compound, the structure contains functional groups capable of both donating and accepting hydrogen bonds. The hydroxyl (-OH) group can act as both a donor (via the hydrogen atom) and an acceptor (via the oxygen atom). The amino (-NH2) group can donate two hydrogen atoms. The quinoline ring system contains a nitrogen atom that acts as a hydrogen bond acceptor. Therefore, this compound is predicted to have 3 hydrogen bond donors and 3 hydrogen bond acceptors. By comparison, the parent 5-aminoquinoline molecule is computed to have 1 hydrogen bond donor and 2 acceptors. nih.gov
Computational Modeling of Reaction Mechanisms
Electrochemical Oxidation Pathways and Intermediates (e.g., for 6-aminoquinoline)
Theoretical studies on the electrochemical oxidation of aminoquinolines, such as the closely related isomer 6-aminoquinoline, provide significant insight into the potential reaction mechanisms for this compound. researchgate.netbg.ac.rs Computational and voltammetric studies reveal that the oxidation pathways are complex and highly dependent on factors like electrode potential and pH. researchgate.netresearchgate.net
Two primary electro-oxidation pathways are proposed for 6-aminoquinoline:
Single-Electron Oxidation: At lower electrode potentials, the molecule undergoes an initial single-electron transfer. In acidic solutions, this leads to the formation of a cation radical ([6-QNH2]•+). In alkaline solutions, the process yields a neutral radical ([6-QNH]•). researchgate.netbg.ac.rs These radical species are highly reactive and can subsequently undergo dimerization reactions. researchgate.net
Two-Electron Oxidation: At higher electrode potentials, a two-electron oxidation process can occur, leading to the initial formation of a highly reactive nitrenium cation ([6-QNH]+). researchgate.netbg.ac.rs
These intermediates are key to understanding the subsequent chemical transformations, such as polymerization or the formation of dimers and other oligomeric products. researchgate.net The combination of experimental techniques with quantum chemical calculations is a powerful approach to elucidating these complex electrochemical phenomena. charge-transfer.pl
Energy Profiles of Chemical Transformations
Computational chemistry allows for the calculation of the energy profiles of reaction pathways, providing a deeper understanding of their feasibility and kinetics. For the electrochemical oxidation of 6-aminoquinoline, semi-empirical quantum chemical computations have been used to determine the heat of formation and ionization energy of the various reaction intermediates. researchgate.netresearchgate.net
These calculations help to predict the regioselectivity of subsequent reactions, such as dimerization, which follows the initial electron transfer events. bg.ac.rs By modeling the energy landscapes, researchers can identify the most probable reaction pathways and the structures of the resulting products. researchgate.net For instance, the theoretical study of 6-aminoquinoline's oxidation mechanism involved calculating the heat of formation, ionization energy, and spin density of intermediates, taking into account solvation effects to correlate the computational predictions with experimental cyclic voltammetry data. researchgate.netbg.ac.rs Such theoretical investigations are crucial for predicting the metabolic fate and potential reactivity of quinoline derivatives in biological and chemical systems.
Structure Activity Relationship Sar Studies of 5 Aminoquinolin 6 Ol Derivatives
Influence of Substituents on Biological Activity Profiles
The biological effects of 5-Aminoquinolin-6-ol derivatives are highly dependent on the nature and position of various substituent groups on the quinoline (B57606) core. Modifications, including the positioning of the inherent amino and hydroxyl groups, the addition of halogens, and the attachment of alkyl or aryl side chains, can dramatically alter the compound's potency and target selectivity.
Positional Effects of Amino and Hydroxyl Groups
The specific arrangement of the amino and hydroxyl groups on the quinoline ring is a critical determinant of biological activity. While the 5-amino, 6-hydroxy arrangement is a key focus, studies on related isomers reveal important SAR insights. For instance, research on 8-hydroxyquinolines demonstrates that the position of the hydroxyl group significantly impacts antifungal activity, with derivatives hydroxylated at the 8-position being more active than those with a hydroxyl group at the 4-position. nih.gov This suggests that the chelation capacity and hydrogen-bonding potential, dictated by the relative positions of the nitrogen atom in the quinoline ring and the hydroxyl group, are crucial for interaction with biological targets. nih.gov
In the context of 8-aminoquinolines, the presence of an oxygen-containing functional group, such as a methoxy (B1213986) group, at the C-6 position has been shown to enhance antimalarial activity. who.int This highlights the importance of substitution at this specific position for potency. Furthermore, studies on 5-amino and 5-hydroxyquinolone antibacterials show that the C5-amino group's effect on activity is heavily influenced by the substituent at the N1 position, indicating a complex interplay between different parts of the molecule. nih.gov The antioxidant activity of hydroxyquinoline-mannose conjugates is also dependent on the specific regioisomer, further emphasizing that the spatial arrangement of substituents governs the molecule's pharmacological profile. rsc.org
Impact of Halogenation (e.g., Bromine at C-7)
Halogenation is a common strategy in medicinal chemistry to modulate a drug's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its biological activity. Introducing halogen atoms to the quinoline core of amino-hydroxyquinolines can lead to significant changes in potency and selectivity.
For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, the introduction of a chlorine atom at the C-5 position was found to increase toxicity against multidrug-resistant cancer cells. nih.govacs.org Similarly, for pyrano[3,2-h]quinolone derivatives, 6-chloro analogues were the most active in anticancer screenings. nih.gov In the development of antimalarial 4-aminoquinolines, a chlorine atom at the C-7 position is considered essential for activity, as it increases the basicity of the quinoline ring and inhibits hemozoin formation, a critical process for the malaria parasite. youtube.com
Studies on 5,7-dibromo-2-methyl-8-hydroxyquinoline showed that replacing the bromine atoms with various amino groups resulted in compounds with significant antimicrobial activity, suggesting that the halogenated precursor serves as a valuable scaffold for further modification. nih.gov The influence of halogenation can also be highly dependent on other substituents. Research on 5-aminoquinolones demonstrated that the effect of a halogen (F, Cl) at the C-8 position on antibacterial activity was strongly influenced by the nature of the N1-substituent. nih.gov
Role of Alkyl and Aryl Substituents on Quinoline Core
The addition of alkyl and aryl groups to the quinoline scaffold provides a means to explore steric and hydrophobic interactions with biological targets, often leading to enhanced activity. In the case of 4-aminoquinolines, incorporating an aromatic ring into the side chain at the N-4 position can reduce toxicity. youtube.com
For 8-benzoyl-2-arylquinolines, the presence of a dimethoxy phenyl group at the C-2 position resulted in the most potent inhibition of the multidrug resistance protein 2 (MRP2). nih.gov This highlights the importance of aryl substitution at this position. Conversely, adding a methyl group at the C-3 position of 4-aminoquinolines has been shown to decrease antimalarial activity. youtube.com
In a series of MDR-selective 8-hydroxyquinoline-derived Mannich bases, the introduction of an aromatic moiety at the piperazine-nitrogen attached to the quinoline core appeared to restore cytotoxic activity. nih.govacs.org However, introducing an aromatic ring at the methylene (B1212753) bridge carbon diminished both toxicity and selectivity. nih.govacs.org This demonstrates that not only the presence but also the precise location of aryl substituents is critical for the desired biological effect.
Correlation between Chemical Structure and Molecular Target Interactions
The biological activity of this compound derivatives is a direct consequence of their interactions with specific molecular targets within cells, such as enzymes and nucleic acids. SAR studies aim to correlate specific structural features with the affinity and mode of interaction with these targets.
Activity against Specific Enzymes (e.g., PTR1, NAD(P)H-quinone oxidoreductase NQO1)
Quinoline derivatives have been identified as inhibitors of various enzymes critical for pathogen survival or cancer cell proliferation. One such target is Pteridine Reductase 1 (PTR1) , an enzyme found in trypanosomatid parasites like Leishmania that provides a bypass for dihydrofolate reductase (DHFR) inhibition, a common anticancer and antiprotozoal strategy. nih.gov While direct studies on this compound are limited, related structures like 2,4-diaminoquinazoline derivatives have been shown to be selective inhibitors of Leishmania chagasi PTR1 with a Ki of 0.47 µM. nih.gov This suggests that the amino-substituted heterocyclic scaffold is a viable starting point for designing PTR1 inhibitors.
Another key target is NAD(P)H:quinone oxidoreductase 1 (NQO1) , an enzyme overexpressed in many solid tumors. NQO1 is a two-electron reductase that can bioactivate certain quinone-based drugs. Novel amino-quinoline-5,8-dione derivatives, which are structurally related to oxidized forms of this compound, have been developed as NQO1 inhibitors with potent antiproliferative activities. mdpi.com The table below summarizes the inhibitory activity of selected derivatives against NQO1.
| Compound | Substitution Pattern | NQO1 Inhibitory IC50 (µM) | Antiproliferative IC50 (µM) against HeLaS3 cells |
|---|---|---|---|
| 6d | 6-(4-chlorobenzylamino)quinoline-5,8-dione | 1.52 | 0.99 |
| 7d | 7-(4-chlorobenzylamino)quinoline-5,8-dione | 0.59 | 0.72 |
| 6h | 6-(4-methoxybenzylamino)quinoline-5,8-dione | - | 0.81 |
| 7a | 7-(benzylamino)quinoline-5,8-dione | - | 0.91 |
Data sourced from studies on amino-quinoline-5,8-dione derivatives. mdpi.com
These findings indicate that both C-6 and C-7 substituted amino-quinoline-5,8-diones are potent NQO1 inhibitors and that the substitution pattern significantly influences their antiproliferative effects. mdpi.com
DNA Binding Affinity and Intercalation
The planar aromatic structure of the quinoline ring makes it an ideal candidate for intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cell death, which is a key mechanism for many anticancer drugs. nih.govmdpi.com
Studies on benzo[h]quinoline (B1196314) derivatives bearing a flexible (dimethylamino)ethylcarboxamide side chain have shown that these compounds can interact with calf thymus DNA (CT-DNA), with binding constants indicating a strong affinity. nih.gov The interaction mode is often confirmed through spectroscopic methods and viscosity measurements. Generally, unsaturated benzo[h]quinolines exhibit higher DNA interacting effects than their saturated counterparts. nih.gov
| Compound | Core Structure | DNA Binding Constant (Kb) (M-1) | Proposed Interaction Mode |
|---|---|---|---|
| 6b | Benzo[h]quinoline | 2.92 x 104 | Intercalation |
| 6e | Tetrahydrobenzo[h]quinoline | 1.31 x 104 | Intercalation |
| 6i | Benzo[h]quinoline | 3.21 x 104 | Intercalation |
| 6j | Tetrahydrobenzo[h]quinoline | 1.43 x 104 | Intercalation |
Binding constants (Kb) for selected quinoline derivatives with Calf Thymus DNA (CT-DNA). nih.gov
The data clearly show that the planar, aromatic benzo[h]quinoline derivatives (6b, 6i) have higher binding constants than the more flexible, saturated tetrahydrobenzo[h]quinoline derivatives (6e, 6j), supporting the hypothesis that a planar structure is crucial for effective DNA intercalation. nih.gov Computational docking studies further corroborate that these compounds can fit into the DNA helix, acting as intercalating agents. nih.gov
Ligand Design for Enhanced Binding to Biological Macromolecules
The rational design of this compound derivatives as effective ligands hinges on a detailed understanding of their interaction with biological macromolecules. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking are instrumental in this process. nih.govnih.gov These computational approaches help elucidate the structural and electrostatic properties of the ligands that govern their binding affinity and activity. nih.gov
Analysis of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), provides contour maps that highlight specific regions of the molecule where modifications can lead to improved biological activity. For instance, these maps can indicate where positively or negatively charged groups might enhance binding interactions. nih.gov This information guides the strategic placement of substituents on the quinoline scaffold to maximize interactions with the target protein's active site.
Key interactions that stabilize the ligand-protein complex often include conventional hydrogen bonds, as well as hydrophobic and aromatic interactions. nih.gov For example, in the design of novel quinoline derivatives, hydrogen bonds between atoms in the ligand and specific amino acid residues (like Tyrosine and Asparagine) in the receptor's active site are crucial for stabilizing the interaction. nih.gov The design process aims to optimize the ligand's structure to take full advantage of these potential binding modes, thereby enhancing its affinity and efficacy. The creation of bifunctional ligands, where two binding motifs are tethered by a linker, can also significantly enhance binding affinity compared to their monofunctional counterparts. nih.gov
Design Principles for Optimizing Derivative Efficacy
Optimizing the efficacy of derivatives based on the this compound scaffold involves systematic modifications to enhance potency and selectivity, alongside the development of innovative hybrid compounds.
Scaffold Modification for Potency and Selectivity
Modifying the core this compound scaffold is a primary strategy for improving the potency and selectivity of its derivatives. Structure-activity relationship (SAR) studies are crucial for identifying which substitutions at various positions on the quinoline ring lead to favorable outcomes.
Systematic modifications can reveal key pharmacophoric features. For example, in related quinoline structures, the introduction of large, bulky alkoxy substituents at certain positions has been shown to be beneficial for antiproliferative activity. nih.gov Similarly, the nature and length of amino side chains can significantly affect potency, with specific lengths being the most favorable. nih.gov The 6-aminoquinolone chemotype, which is structurally related, has been identified as a privileged scaffold for developing agents with a wide range of antiviral and antibacterial activities. nih.gov Modifications, such as the insertion of arylpiperazine moieties, have successfully produced potent inhibitors of specific viral enzymes. nih.gov
The goal of these modifications is not only to increase potency but also to enhance selectivity for the intended biological target over others, which is critical for minimizing off-target effects. For instance, strategic modifications can lead to derivatives with high selectivity for one enzyme isoform over another. nih.govmdpi.com
Table 1: Impact of Scaffold Modifications on Biological Activity of Quinoline Derivatives Note: This table is a generalized representation based on SAR studies of various quinoline scaffolds.
| Modification Position | Substituent Type | Observed Effect on Activity | Reference |
| Position 4 | Amino side chains | Facilitates antiproliferative activity; potency affected by chain length. | nih.gov |
| Position 6 | Amino group | Serves as a key feature in a "privileged scaffold" for antiviral/antibacterial agents. | nih.gov |
| Position 7 | Arylpiperazine moieties | Successful in developing potent anti-HCV NS5B inhibitors. | nih.gov |
| Position 7 | Large, bulky alkoxy groups | May be a beneficial pharmacophore for antiproliferative activity. | nih.gov |
Hybrid Compound Development Strategies (e.g., quinoline-hydrazone hybrids, quinoline-sulfonamide hybrids)
A modern approach in drug design involves creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This strategy aims to produce compounds with dual or enhanced mechanisms of action.
Quinoline-Hydrazone Hybrids: The combination of a quinoline ring with a hydrazone linker (-NH-N=CH-) has yielded derivatives with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The synthetic flexibility of this approach allows for the creation of a wide array of structurally diverse compounds. nih.gov These hybrids can be designed to interact with various bacterial targets, such as DNA gyrase, making them promising candidates in the fight against drug-resistant microorganisms. nih.gov For example, quinoline-hydrazone hybrids have been rationally designed and evaluated as inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in several cancers. rsc.org
Quinoline-Sulfonamide Hybrids: Another successful hybrid strategy involves linking the quinoline core to a sulfonamide group. Sulfonamides are a well-known class of compounds with established antibacterial properties. researchgate.netnih.gov The resulting quinoline-sulfonamide hybrids have been investigated for their antimicrobial and anticancer activities. researchgate.netnih.gov The design of these hybrids often involves a straightforward two-step synthesis: acylation of an aminoquinoline followed by complexation with a metal. researchgate.netnih.gov Certain N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) hybrids have demonstrated excellent antibacterial and antifungal activity against strains like Staphylococcus aureus and Candida albicans. researchgate.net
Table 2: Examples of Hybrid Compound Strategies with Quinoline Scaffolds
| Hybrid Type | Pharmacophore 2 | Therapeutic Area | Example Target | Reference |
| Quinoline-Hydrazone | Hydrazone | Antibacterial, Anticancer | DNA Gyrase, EGFR | nih.govrsc.org |
| Quinoline-Sulfonamide | Sulfonamide | Antimicrobial, Anticancer | Not specified | researchgate.netnih.govnih.gov |
These hybrid development strategies underscore a rational approach to drug discovery, where known pharmacophores are combined to generate novel chemical entities with potentially superior efficacy and broader therapeutic applications.
Mechanistic Investigations of Biological Activities of 5 Aminoquinolin 6 Ol Analogs Molecular and Cellular Level
Interaction with Key Molecular Targets
Analogs of 5-Aminoquinolin-6-ol have been shown to directly interact with and modulate the activity of several key enzymes and cellular structures that are critical for cell survival and proliferation.
Modulation of NAD(P)H-quinone Oxidoreductase (NQO1) Activity
A significant mechanism of action for certain this compound analogs, specifically amino-quinoline-5,8-dione derivatives, is the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov NQO1 is a flavoenzyme that is often overexpressed in various human tumors, playing a role in cellular protection against oxidative stress. nih.gov However, its inhibition has emerged as a promising strategy in cancer therapy. nih.gov
Research has demonstrated that novel amino-quinoline-5,8-dione derivatives can act as potent NQO1 inhibitors. nih.gov A study involving a series of these compounds found that derivatives with alkyl- or aryl-amino groups at the C6 or C7 position exhibited significant antiproliferative activity in both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) human cervical cancer cell lines. nih.gov Specifically, compounds 6d and 7d were identified as competitive NQO1 inhibitors, displaying NQO1-dependent cytotoxicity. nih.gov These compounds were shown to inhibit NQO1 activity in a dose-dependent manner in both cell lines. nih.gov Other related structures, such as 6-arylamino-5,8-quinolinediones, have also been identified as effective modulators of NQO1 activity. nih.gov
| Compound | Cell Line | Effect |
|---|---|---|
| 6d | HeLaS3 | Potent, dose-dependent NQO1 inhibition |
| 6d | KB-vin | Dose-dependent NQO1 inhibition |
| 7d | HeLaS3 | Potent, dose-dependent NQO1 inhibition |
| 7d | KB-vin | Dose-dependent NQO1 inhibition |
| 6h | HeLaS3 & KB-vin | Dose-dependent NQO1 inhibition |
| 7a | HeLaS3 & KB-vin | Dose-dependent NQO1 inhibition |
Inhibition of Tyrosine Kinase Metabolism Pathways (e.g., EGFR)
Quinoline (B57606) and its related scaffolds, such as quinazolinone, are central to the development of numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.govnih.gov EGFR is a critical receptor tyrosine kinase involved in cell growth and proliferation, and its dysregulation is a hallmark of many cancers. nih.gov Analogs of this compound have been designed to target the ATP-binding site of the EGFR kinase domain, competing with ATP and thereby inhibiting downstream signaling pathways.
A wide array of quinoline and quinazolinone derivatives have demonstrated potent inhibitory activity against EGFR. For instance, compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) exhibited an exceptionally high potency with an IC50 value of 1.37 nM. nih.gov Similarly, certain quinoxalinone-containing compounds, which are structurally related, showed inhibitory activity in the low nanomolar range against mutant EGFR strains. mdpi.com The research highlights the versatility of the quinoline core in generating highly specific and potent inhibitors of key tyrosine kinases. mdpi.com
| Compound | Structure Type | EGFR Inhibition (IC50) | Reference |
|---|---|---|---|
| Compound 8b | Quinazolinone | 1.37 nM | nih.gov |
| Compound 19 | 4-Anilino-quinazoline | 3.2 nM | mdpi.com |
| CPD4 | Quinoxalinone | 3.04 nM | mdpi.com |
| Compound 13 | Quinazoline | 5.06 nM | mdpi.com |
| Compound 24 | Quinazoline | 9.2 nM | mdpi.com |
| Compound 14d | Quinoline Hybrid | 103 nM | researchgate.net |
| Compound 50 | Nitroimidazole-Quinoline | 120 nM | nih.gov |
Disrupting Mitochondrial Membrane Integrity
The integrity of the mitochondrial membrane is crucial for cellular energy production and the regulation of apoptosis. Certain amino-quinoline-5,8-dione derivatives have been found to induce lethal mitochondrial dysfunction. researchgate.net This disruption is mediated by an increase in intracellular reactive oxygen species (ROS) levels. The resulting oxidative stress leads to a collapse of the mitochondrial membrane potential, triggering the intrinsic pathway of apoptosis. researchgate.net While the initial prompt mentioned parasites, the documented mechanism for these specific quinoline analogs has been primarily observed in cancer cell lines, where they cause a dose-dependent mitochondrial dysfunction. researchgate.net This mechanism highlights a critical pathway through which these compounds exert their cytotoxic effects.
Cellular Pathway Modulation
Beyond direct interaction with molecular targets, this compound analogs influence broader cellular pathways that govern cell division and gene expression.
Induction of Cell Cycle Arrest
A key mechanism through which quinoline-based compounds exert their antiproliferative effects is the induction of cell cycle arrest. nih.gov Tetrahydroisoquinoline (THIQ) analogs, which are structurally related to this compound, have been shown to interact with microtubule networks. nih.gov This interaction disrupts microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division.
The disruption of microtubule function activates cell cycle checkpoints, leading to an arrest, typically in the G2/M phase. nih.govnih.gov Flow cytometry analysis of cancer cells treated with THIQ-based analogs confirms a significant accumulation of cells in the G2/M phase, which prevents them from completing mitosis and leads to apoptosis. nih.gov Further studies on novel tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones also demonstrated an induction of G2/M phase cell cycle arrest in breast cancer cells, contributing to their anti-proliferative activity. researchgate.net
Effects on Histone Acetylation
Epigenetic modifications, such as histone acetylation, play a pivotal role in regulating gene expression. The state of chromatin—whether relaxed (euchromatin) or condensed (heterochromatin)—is controlled by the balance of activity between histone acetyltransferases (HATs) and histone deacetylases (HDACs). wikipedia.org
Recent studies have identified quinoline-based compounds as inhibitors of HATs, particularly the p300 enzyme. nih.gov By inhibiting p300, these compounds prevent the transfer of acetyl groups to histone tails. This leads to a decrease in the acetylation levels of histone H3 and H4. nih.gov Reduced histone acetylation results in a more condensed chromatin structure, making DNA less accessible to transcription factors and thereby suppressing gene expression. wikipedia.org This mechanism of action represents an important epigenetic pathway through which quinoline analogs can modulate cellular function and induce apoptosis in cancer cells. nih.gov Other research has also focused on quinoline derivatives as HDAC inhibitors, indicating that the quinoline scaffold is a versatile tool for targeting the enzymes that regulate histone acetylation. nih.gov
Mechanisms of Apoptosis Induction
The induction of apoptosis, or programmed cell death, by this compound analogs often involves the activation of specific molecular cascades. Research on related quinoline derivatives, such as quinoline-N-oxides, provides insight into these mechanisms. Treatment of cancer cell lines with compounds like 2-(4'-nitrostyryl)-quinoline-1-oxide (2-NSQO) and 4-(4'-nitrostyryl)-quinoline-1-oxide (4-NSQO) has been shown to initiate apoptosis through the intrinsic pathway. nih.govresearchgate.net
This process is marked by the activation of key initiator and executioner caspases. Specifically, the activation of caspase-9, a primary initiator caspase in the mitochondrial pathway, is observed, followed by the activation of caspase-3, an essential executioner caspase. nih.govresearchgate.net The activation of these caspases is a critical convergence point for both intrinsic and extrinsic apoptotic pathways, leading to the systematic dismantling of the cell. jofamericanscience.org The induction of apoptosis by these quinoline derivatives is often preceded by a decrease in the intracellular concentration of nicotinamide (B372718) coenzymes. nih.govresearchgate.net
The broader mechanisms of apoptosis can be influenced by various signaling pathways that may be modulated by these compounds. For instance, the inhibition of pro-survival pathways, such as the Akt signaling pathway, can lead to the activation of pro-apoptotic proteins from the Bcl-2 family. mdpi.com Conversely, the activation of stress-related pathways, including JNK and p38 MAPK, can also promote apoptosis. mdpi.com While direct evidence for this compound is specific, the actions of its analogs suggest a mechanism centered on the activation of the caspase cascade, potentially influenced by upstream signaling events and changes in cellular metabolism.
Modulation of Autophagy Markers (e.g., LAMP1, p62/SQSTM1, LC3, beclin-1/Atg6)
Autophagy is a cellular degradation and recycling process crucial for maintaining cellular homeostasis. Its modulation by chemical compounds can be assessed by monitoring the status of key protein markers. While direct studies on this compound's effect on these specific markers are emerging, the established roles of these proteins provide a framework for mechanistic investigation.
Key Autophagy Markers and Their Roles:
| Marker | Function in Autophagy |
| LC3 (Microtubule-associated protein 1A/1B-light chain 3) | During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II). The accumulation of LC3-II is a widely used indicator of autophagosome formation. mdpi.comresearchgate.net |
| p62/SQSTM1 (Sequestosome-1) | An autophagy receptor that recognizes and binds to ubiquitinated cargo, targeting it for degradation. novusbio.com It also binds to LC3, thereby linking the cargo to the autophagosome. novusbio.com Levels of p62/SQSTM1 typically decrease upon autophagy activation. nih.gov |
| Beclin-1 (Atg6) | A core component of the Class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation. novusbio.comnih.gov Its interaction with other proteins, like Bcl-2, provides a critical link between apoptosis and autophagy. nih.gov |
| LAMP1 (Lysosome-associated membrane protein 1) | A major protein component of the lysosomal membrane. Its association with autophagosomes signifies their fusion with lysosomes to form autolysosomes, the final step in the degradation process. |
The modulation of these markers indicates a compound's influence on the autophagic flux. For example, an increase in LC3-II alongside a decrease in p62/SQSTM1 would suggest the successful induction and completion of the autophagic process. Conversely, an accumulation of both markers might indicate a blockage in the later stages, such as impaired autophagosome-lysosome fusion. novusbio.com The activity of Beclin-1 is a pivotal control point, and compounds affecting its function can either promote or inhibit the initiation of autophagy. nih.gov
Direct Interactions with Genetic Material and Proteins
DNA-Compound Interaction Mechanisms
Analogs of this compound have demonstrated the ability to interact directly with DNA. Studies using quinoline-N-oxide derivatives have shown that treatment of cells with these compounds leads to an increased fluorescence of DNA-binding dyes like ethidium (B1194527) bromide and DAPI. nih.govresearchgate.net This suggests the compounds may alter DNA conformation, making it more accessible to these intercalating agents, or that the compounds themselves bind to DNA, facilitating dye interaction.
The mechanisms governing small molecule-DNA interactions are multifaceted and can include:
Electrostatic Interactions: Attraction between a positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA. nih.gov
Groove Binding: Fitting of a molecule into the minor or major grooves of the DNA double helix.
Intercalation: Insertion of a planar molecule between the base pairs of DNA.
Non-covalent Forces: Hydrogen bonds, van der Waals forces, and cation–π interactions also play a significant role in the stability and specificity of these complexes. nih.govnih.gov
The planar aromatic structure of the quinoline ring is conducive to intercalating between DNA base pairs, potentially disrupting DNA replication and transcription processes.
Binding to Bacterial and Parasitic Proteins (e.g., dihydrofolate reductase-thymidylate synthase)
The folate pathway is a critical target for antimicrobial and antiparasitic agents because it is essential for the synthesis of nucleotides and certain amino acids. nih.gov The enzymes dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are key players in this pathway. researchgate.net In many protozoa, such as Trypanosoma brucei, these two enzymes exist as a single bifunctional protein (DHFR-TS), which is structurally distinct from the separate enzymes found in humans. plos.org This difference makes DHFR-TS an attractive target for selective drug development. nih.gov
DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for numerous metabolic processes. ebi.ac.uk TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. researchgate.net Inhibition of either of these enzyme activities starves the cell of the building blocks required for DNA replication, leading to cell death. nih.gov
Compounds with heterocyclic ring systems, similar to the quinoline structure, are known to act as inhibitors of DHFR. For example, methotrexate (B535133) and aminopterin (B17811) are potent inhibitors that bind tightly to the enzyme's active site. nih.gov The inhibition can occur through different mechanisms, including slow, tight-binding inhibition where an initial enzyme-inhibitor complex slowly isomerizes to a more stable form. nih.gov Analogs of this compound may act as antifolates, binding to the active site of bacterial or parasitic DHFR-TS and disrupting the folate cycle, thereby exerting their antimicrobial or antiparasitic effects.
Redox Chemistry and Radical Formation in Biological Systems
The biological activity of quinoline derivatives is often linked to their redox properties and their capacity to generate reactive oxygen species (ROS) or other radical intermediates. anaerobesystems.com Biological systems maintain a delicate redox balance, and disruption of this equilibrium can lead to oxidative stress, a condition characterized by an excess of pro-oxidants. researchgate.net This stress can damage vital macromolecules, including lipids, proteins, and DNA. researchgate.net
Some compounds can undergo redox cycling, a process where they are enzymatically reduced and then re-oxidized by molecular oxygen, generating superoxide (B77818) radicals in the process. This can initiate a cascade of radical reactions. libretexts.org Furthermore, studies on quinoline-N-oxide analogs have demonstrated their ability to inhibit microsomal NADPH-cytochrome c-reductases. nih.govresearchgate.net These enzymes are part of the electron transport chain in the endoplasmic reticulum and are involved in cellular redox homeostasis. fiveable.me Inhibition of such enzymes can disrupt normal electron flow, potentially leading to the formation of ROS and the induction of cellular stress responses, including apoptosis. nih.gov Free-radical activity, while potentially damaging, is also a consequence of cell injury and can be part of the cell's signaling response to damage. anaerobesystems.com
Academic Applications and Chemical Biology Utility of 5 Aminoquinolin 6 Ol
Development of Metal-Chelating Agents
Chelating agents are molecules that can form multiple bonds to a single metal ion, creating a stable, ring-like structure known as a chelate. biointerfaceresearch.com The strategic design of these agents is crucial for applications ranging from medicinal chemistry to materials science. digitellinc.com The 5-Aminoquinolin-6-ol framework, possessing both an amino (-NH2) group and a hydroxyl (-OH) group on the quinoline (B57606) ring, provides excellent donor atoms for coordinating with metal ions.
Ligand Design for Coordination Chemistry
The design of effective ligands is a cornerstone of coordination chemistry, dictating the stability, selectivity, and functionality of the resulting metal complexes. biointerfaceresearch.com The this compound structure is an attractive scaffold for ligand design due to the presence of nitrogen and oxygen donor atoms. researchgate.net The hydroxyl group at the 6-position can be deprotonated to form a negatively charged oxygen donor, while the amino group at the 5-position and the quinoline ring nitrogen provide neutral nitrogen donor sites.
This arrangement of donor atoms allows this compound and its derivatives to act as bidentate or potentially polydentate ligands, forming stable five- or six-membered chelate rings with metal ions. biointerfaceresearch.com The stability of these complexes is enhanced by the "chelate effect," a thermodynamic principle stating that polydentate ligands form more stable complexes than an equivalent number of monodentate ligands. biointerfaceresearch.com Researchers can modify the amino or hydroxyl groups to fine-tune the ligand's electronic and steric properties, thereby tailoring its selectivity for specific metal ions. scielo.org.za For instance, the well-studied isomer 8-hydroxyquinoline (B1678124) is a powerful chelating agent, and it is expected that this compound would exhibit similar, albeit electronically distinct, chelating capabilities. nih.gov
Formation and Characterization of Metal Complexes
The synthesis of metal complexes using ligands derived from amino-hydroxyquinoline structures is a well-established field. Typically, the ligand is dissolved in a suitable solvent and reacted with a metal salt, often under controlled pH conditions to facilitate the deprotonation of the hydroxyl group. jocpr.com
The characterization of the resulting metal complexes involves a suite of analytical techniques to determine their structure, stoichiometry, and physicochemical properties.
Spectroscopic Methods : Techniques like FT-IR (Fourier-Transform Infrared) spectroscopy are used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and O-H bonds. jocpr.com UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can be affected by the metal-ligand interaction. anjs.edu.iq
Elemental Analysis and Mass Spectrometry : These methods are employed to confirm the elemental composition and molecular weight of the synthesized complexes, helping to establish the metal-to-ligand ratio. nih.govresearchgate.net
X-ray Crystallography : For crystalline complexes, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net
While specific studies on this compound are less common than its 8-hydroxyquinoline isomer, research on related compounds, such as tris-(5-amino-8-hydroxyquinoline)aluminum (Al(5-NH2q)3), demonstrates the principles. In one study, Al(5-NH2q)3 complexes were synthesized and characterized, showing that the amino substitution directly influenced the electronic properties (specifically the HOMO levels) of the complex without affecting the LUMO levels. researchgate.net This tuning of electronic properties is crucial for applications in materials science, such as in organic solar cells. researchgate.net
Fluorescent Probes and Chemical Sensors
Fluorescent probes are molecules that exhibit a change in their fluorescence properties (such as intensity or wavelength) in response to a specific environmental stimulus, like a change in pH or the presence of a particular ion. The quinoline ring system is a common component of fluorescent molecules due to its aromatic, π-conjugated structure.
pH-Sensitive Fluorescence Properties of Derivatives
The fluorescence of quinoline derivatives can be highly sensitive to the surrounding pH. This is often due to protonation or deprotonation events on the quinoline nitrogen or on substituent groups like the amino and hydroxyl functions of this compound. These events can alter the intramolecular charge transfer (ICT) character of the molecule, leading to observable changes in the fluorescence emission. nih.gov
For example, research on aminoquinoxaline derivatives, which share structural similarities with aminoquinolines, has shown that they can act as dual-responsive indicators for monitoring pH in acidic media. mdpi.comresearchgate.net In these systems, protonation of the nitrogen atoms in the heterocyclic ring and the amino substituents leads to significant shifts in both the absorption and emission spectra. A study on a specific aminoquinoxaline derivative (QC1) demonstrated how its fluorescence emission color changes distinctly across different pH ranges, allowing for naked-eye detection of pH changes. mdpi.comresearchgate.net Similar principles apply to tryptophan-based polymers, where the fluorescence is pH-dependent, revealing changes in the polymer's structure. mdpi.com While direct studies on the pH-dependent fluorescence of this compound are not prevalent, the behavior of related quinoline and quinoxaline (B1680401) derivatives suggests that it would be a promising scaffold for developing pH-sensitive fluorescent probes. nih.gov
Utility in Cellular Imaging and Sensing Applications (Academic Context)
The ability to visualize and quantify specific analytes within living cells is a powerful tool in chemical biology. Fluorescent probes based on the aminoquinoline scaffold have been successfully developed for this purpose. These probes need to be selective for their target, exhibit a clear "turn-on" or ratiometric fluorescence response, and possess low cytotoxicity to be effective in a biological context. nih.gov
Derivatives of aminoquinolines have been employed to create fluorescent sensors for various applications in cellular imaging.
Lipid Droplet Imaging : Push-pull type fluorescent amino-quinoline derivatives have been synthesized that show high fluorescence quantum yields in non-polar environments, like those found in lipid droplets, but are quenched in polar, aqueous environments. nih.gov This property allows for the specific and high-contrast imaging of lipid droplets in live cells with low cytotoxicity. nih.gov
Ion Sensing : The chelating properties of the aminoquinoline scaffold can be combined with its fluorescent nature to create sensors for metal ions. For instance, a derivative of aminoquinoline was developed as a highly sensitive and selective fluorescent "turn-on" sensor for lead (Pb2+) and aluminum (Al3+) ions, and it was successfully applied for live cell imaging. nih.gov
The table below summarizes the performance of some reported aminoquinoline-based fluorescent probes in cellular imaging applications.
| Probe Derivative Class | Target Analyte | Cell Line | Reported Detection Limit | Key Feature |
|---|---|---|---|---|
| TFMAQ-8Ar Derivatives | Lipid Droplets | 3T3-L1, HeLa | 0.1 µM | Fluorescence turn-on in non-polar environments. nih.gov |
| N-(6-methoxypyridin-3-yl)quinoline-2-amine | α-Synuclein Aggregates | N/A (PET Imaging) | N/A | Designed for Positron Emission Tomography (PET) imaging in Parkinson's disease. nih.gov |
Catalysis and Asymmetric Synthesis
The development of catalysts that can facilitate chemical reactions with high efficiency and selectivity is a central goal of modern chemistry. Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is particularly important in the pharmaceutical industry. youtube.com Chiral ligands play a critical role in asymmetric catalysis by creating a chiral environment around a metal center, which directs the stereochemical outcome of the reaction. nih.govrsc.org
While direct catalytic applications of this compound are not widely reported, the broader class of aminoquinoline derivatives has shown significant promise in this area. Specifically, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully used as ligands in metal-catalyzed asymmetric transfer hydrogenation (ATH). nih.gov This reaction is a key method for the enantioselective synthesis of chiral amines, which are important intermediates for biologically active alkaloids and pharmaceuticals. nih.govmdpi.com
In one study, rhodium complexes of chiral 8-amino-5,6,7,8-tetrahydroquinoline-based ligands were shown to be highly effective catalysts for the ATH of substituted dihydroisoquinolines. nih.gov The reaction, conducted in an environmentally friendly water/methanol mixture, produced the desired chiral tetrahydroisoquinolines with high yields and enantioselectivities. nih.govmdpi.com
The table below presents selected results from this study, highlighting the effectiveness of these aminoquinoline-derived catalysts.
| Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Rh-Me-CAMPY (L2) | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | 99 | 91 |
| Rh-Me-CAMPY (L2) + La(OTf)3 | 1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | 99 | 85 |
| Rh-Me-CAMPY (L2) + La(OTf)3 | 1-(4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | 99 | 90 |
*Data sourced from a study on rhodium-catalyzed asymmetric transfer hydrogenation. nih.gov
These findings underscore the potential of the aminoquinoline scaffold in the design of effective chiral ligands for asymmetric catalysis. The specific substitution pattern of this compound could offer unique steric and electronic properties for future catalyst development.
Design of Chiral Ligands based on Quinoline Derivatives
The quinoline scaffold is a significant structural motif in the design of chiral ligands for asymmetric catalysis. bgu.ac.ilthieme-connect.com Its rigid, bicyclic aromatic structure provides a well-defined framework for the spatial arrangement of coordinating atoms and stereodirecting groups. Non-symmetrical P,N-ligands derived from quinoline have proven highly effective in various metal-catalyzed reactions, often outperforming traditional C2-symmetric ligands. nih.gov The versatility of the quinoline ring system allows for synthetic modifications, enabling the fine-tuning of steric and electronic properties to optimize catalyst performance for specific transformations. thieme-connect.com
In the context of this compound, the presence of both an amino (-NH2) and a hydroxyl (-OH) group offers multiple points for coordination or further functionalization. These groups can act as bidentate N,O-ligands, chelating to a metal center. The chirality can be introduced either on the quinoline backbone itself or through the attachment of a chiral auxiliary to the amino or hydroxyl group. For instance, chiral diamines based on the related 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes. nih.govmdpi.com This demonstrates the principle that the amino-quinoline framework is a viable platform for developing effective chiral ligands. The precise positioning of the amino and hydroxyl groups in this compound can influence the geometry of the resulting metal complex, creating a specific chiral environment around the metal's active site, which is crucial for achieving high enantioselectivity in catalytic reactions.
Applications in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the stereoselective reduction of unsaturated compounds, widely used in the synthesis of fine chemicals and pharmaceuticals. mdpi.com The efficacy of this reaction heavily relies on the design of the chiral ligand coordinated to the transition metal catalyst, typically ruthenium, rhodium, or iridium. nih.govnih.gov
Quinoline-based ligands have shown considerable promise in this area. Specifically, chiral diamines derived from the 8-amino-5,6,7,8-tetrahydroquinoline structure have been successfully utilized as ligands in metal complexes for the ATH of cyclic imines, such as dihydroisoquinolines (DHIQs). nih.govmdpi.com These reactions are key steps in the synthesis of biologically active alkaloids. nih.gov While direct studies on this compound were not found, its structural similarity to these effective ligands suggests its potential as a precursor for catalysts in ATH.
The general mechanism involves the transfer of hydrogen from a donor molecule (e.g., formic acid or isopropanol) to the substrate, mediated by the chiral metal complex. The ligand creates a chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. Rhodium catalysts bearing 8-amino-5,6,7,8-tetrahydroquinoline-based ligands, for example, have proven effective in terms of both reactivity and enantioselectivity in the ATH of DHIQs. nih.gov Although the enantiomeric excess values can be modest in some cases, the system's performance underscores the utility of the amino-quinoline scaffold in designing catalysts for this important transformation. nih.gov
| Catalyst System | Substrate Type | Key Findings | Reference |
|---|---|---|---|
| Ru(II)/η6-arene-N-monosulfonylated diamine | Quinoline Derivatives | Highly effective for asymmetric hydrogenation with excellent enantioselectivity. | nih.gov |
| Rh-Cp* complexes with 8-amino-5,6,7,8-tetrahydroquinoline ligands | Dihydroisoquinolines (DHIQs) | Effective reactivity and enantioselectivity; modest enantiomeric excess (up to 69% ee) achieved. | nih.gov |
| Ir(III) complexes with 8-amino-5,6,7,8-tetrahydroquinoline ligands | Aryl Ketones | Efficient catalysts showing varied reaction rates and stereoselectivity depending on conditions. | unibs.it |
Functional Materials Science
Synthesis of Semiconducting Nanoparticles
The synthesis of semiconducting nanoparticles, or quantum dots, is an area of intense research due to their unique size-dependent optical and electronic properties. While direct use of this compound in nanoparticle synthesis is not prominently documented, quinoline derivatives are being explored in this field. For instance, novel nanoparticle thin films of a quinoline derivative and its copper complex have been prepared and applied in the fabrication of solar cells. jchps.com In other research, tin oxide (SnO2) nanoparticles have been used as catalysts for the synthesis of quinoline derivatives. researchgate.net
The functional groups of this compound—the amino and hydroxyl moieties—make it a suitable candidate to act as a capping agent or surface ligand in the synthesis of nanoparticles. Capping agents are crucial as they bind to the surface of the growing nanocrystal, preventing aggregation and controlling the final size and shape of the particle. The nitrogen and oxygen atoms can coordinate to metal precursors (like cadmium or zinc ions) on the nanoparticle surface, stabilizing them and modulating their growth. The aromatic quinoline ring could further influence the electronic properties of the nanoparticle surface and facilitate π-π stacking interactions between particles, potentially leading to self-assembled nanostructures.
Fabrication of Thermally Stable Polymers and Composites
Polymers incorporating aromatic and heterocyclic rings in their backbone, such as polyquinolines, are known for their high thermal and oxidative stability. dtic.mil The rigid structure of the quinoline ring contributes to a high glass transition temperature (Tg) and thermal degradation temperature. Research on polymers derived from related compounds, such as 8-hydroxyquinoline-5-sulphonic acid, demonstrates that these materials exhibit significant thermal stability, with degradation occurring at high temperatures. derpharmachemica.com
| Polymer/Composite System | Key Thermal Property | Observation | Reference |
|---|---|---|---|
| Polymer from 8-hydroxyquinoline-5-sulphonic acid and catechol | Thermal Degradation | Resin undergoes degradation at high temperatures, indicating good thermal stability. | derpharmachemica.com |
| Spiro Polycycloacetals with aromatic backbones | Degradation Temperature (T-5%) | Observed in the range of 343 - 370 °C. | rsc.org |
| Nanosilica-Modified Poly(vinyl chloride) | Thermal Stability Time (Congo red test) | Improvement of up to 74% with nanosilica addition, indicating enhanced stability. | mdpi.com |
Supramolecular Chemistry and Electron Transfer Processes
Formation of Charge Transfer Complexes
Charge transfer (CT) complexes are formed by the association of an electron donor molecule and an electron acceptor molecule. This interaction involves a partial transfer of electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, resulting in the formation of new, characteristic absorption bands in the UV-visible spectrum.
The this compound molecule possesses both electron-donating and electron-accepting characteristics. The amino and hydroxyl groups are strong electron-donating substituents, enriching the aromatic ring system with electron density and making it a potential electron donor. Conversely, the quinoline ring itself, being a nitrogen-containing heterocycle, has electron-deficient (acceptor) properties. This dual nature allows it to form CT complexes with various partners.
Studies on the related compound 8-hydroxyquinoline have shown its ability to act as an electron donor, forming a 1:1 charge transfer complex with the π-acceptor 1,4-benzoquinone. academicjournals.org The interaction is characterized by a charge transfer from the donor (hydroxyquinoline) to the acceptor (benzoquinone), resulting from a π → π* or n → π* transition. academicjournals.org Similarly, 2-amino aniline (B41778) has been shown to be a good electron donor, forming a stable CT complex with 2,5-dihydroxy-p-benzoquinone. researchgate.net Given these precedents, this compound is expected to readily form CT complexes with suitable π-acceptors, where the electron-rich benzene (B151609) portion of the quinoline ring, activated by the amino and hydroxyl groups, acts as the primary donor site. The formation and properties of these complexes can be studied spectrophotometrically, allowing for the determination of their stoichiometry and stability constants. academicjournals.orgresearchgate.net
Role in Electron Transfer and Sensing Applications
The unique electronic properties endowed by the amino (-NH2) and hydroxyl (-OH) groups on the quinoline scaffold suggest a significant role for this compound in electron transfer processes. The amino group, being an electron-donating substituent, can increase the electron density of the quinoline ring system. This modification influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical in electron transfer dynamics.
In related compounds, such as tris-(5-amino-8-hydroxyquinoline)aluminum complexes, the 5-amino substitution has been shown to elevate the HOMO levels of the complexes while leaving the LUMO levels relatively unaffected. researchgate.net This tuning of frontier molecular orbitals is fundamental to designing materials for organic electronics and understanding their charge-transfer capabilities. The oxidation of the closely related 5-aminoquinoline (B19350) results in the formation of oligomeric structures with conjugated systems, indicating the compound's capacity to participate in electron transfer reactions leading to polymerization.
This capacity for electron transfer and the ability to chelate with metal ions make aminoquinoline derivatives promising candidates for chemical sensors. For instance, a fluorescent probe based on a 5-aminoquinolin-10-ol derivative was developed for the selective detection of lead(II) and aluminum(III) ions. nih.gov The sensing mechanism relies on the modulation of a photoinduced electron transfer (PET) process. In its free state, the probe exhibits weak fluorescence. However, upon binding to Pb²⁺ or Al³⁺ ions, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity, allowing for sensitive and selective detection of these metal ions. nih.gov This "turn-on" fluorescence response is a desirable feature in chemosensor design. While direct studies on this compound are not extensively detailed in the literature, the established principles from analogous structures strongly support its potential utility in developing novel sensors and materials where electron transfer is a key mechanism.
Corrosion Inhibition Studies (e.g., Alkyl-substituted quinolinols)
Quinoline and its derivatives, particularly those bearing functional groups like hydroxyl and amino groups, are recognized as effective corrosion inhibitors for various metals and alloys, especially steel in acidic environments. researchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.comresearchgate.net This adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic quinoline ring, which can interact with the vacant d-orbitals of iron atoms on the steel surface. jmaterenvironsci.com
The general mechanism involves the inhibitor molecules displacing water molecules from the metal surface and forming a stable, adsorbed layer. jmaterenvironsci.com Studies on various quinolinol derivatives consistently show that they function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netqu.edu.qatandfonline.com The strength and nature of the adsorption can be influenced by the inhibitor's concentration, the temperature, and its specific molecular structure. jmaterenvironsci.comqu.edu.qa
Alkyl-substituted quinolinols have been specifically investigated for their corrosion inhibition properties. The introduction of alkyl groups can enhance the protective film by increasing the surface area covered by each molecule and potentially strengthening the hydrophobic character of the barrier. Research on 7-alkyl-8-hydroxyquinolines and 5-benzyl-8-propoxyquinoline has demonstrated their significant effectiveness in protecting steel. qu.edu.qaelectrochemsci.org For example, 7-((4-(4-chlorophenyl)piperazin-1-yl)methyl)quinolin-8-ol (CPQ), an alkyl-substituted quinolinol, reached a maximum inhibition efficiency of 91.5% at a concentration of 10⁻³ M. qu.edu.qa Similarly, 5-benzyl-8-propoxyquinoline (5BPQ) showed excellent performance, achieving an inhibition efficiency of up to 97.5% at a concentration of 2 mM for Q235 steel in a sulfuric acid solution. electrochemsci.org The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.netqu.edu.qafigshare.com
The table below summarizes the performance of several alkyl-substituted quinolinol derivatives as corrosion inhibitors for steel in acidic media.
| Compound Name | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 7-((4-(4-chlorophenyl)piperazin-1-yl)methyl)quinolin-8-ol (CPQ) | C35E Steel | 1 M HCl | 10⁻³ M | 91.5% | qu.edu.qa |
| 7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol (MPQ) | C35E Steel | 1 M HCl | 10⁻³ M | 86.3% | qu.edu.qa |
| 5-benzyl-8-propoxyquinoline (5BPQ) | Q235 Steel | 0.5 M H₂SO₄ | 2 mM | 97.5% | electrochemsci.org |
| 5-(chloromethyl)-8-quinolinol hydrochloride (Cl-QH) | XC38 Steel | 1 M HCl | 10⁻³ M | 97% | researchgate.net |
Future Research Directions and Unexplored Avenues for 5 Aminoquinolin 6 Ol
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research on 5-Aminoquinolin-6-ol will likely focus on novel and sustainable synthetic pathways that offer improvements in yield, scalability, and ecological footprint over classical methods.
One promising area is the application of flow chemistry . Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput screening. nih.gov The synthesis of quinoline (B57606) derivatives has been successfully demonstrated using flow chemistry, suggesting that this technology could be adapted for the large-scale and efficient production of this compound and its analogs. nih.gov
Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. This includes the use of greener solvents like water or ethanol, the development of catalyst-free reactions, and the utilization of energy-efficient techniques such as ultrasonic irradiation. mdpi.com For instance, the synthesis of quinolinone derivatives has been achieved in a green reaction medium, highlighting the potential for developing eco-friendly methods for this compound. rsc.org The exploration of biocatalysis, using enzymes to perform specific chemical transformations, also presents a sustainable route to chiral aminoquinoline derivatives.
Integration of Advanced Computational Approaches for Predictive Design
Advanced computational tools are becoming indispensable in the rational design of new molecules with desired properties. For this compound, these approaches can accelerate the discovery and optimization of novel derivatives.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, guiding synthetic efforts toward molecules with higher potency and selectivity. nih.gov
Molecular docking simulations can provide insights into the binding interactions between this compound derivatives and their biological targets at the atomic level. This information is crucial for understanding the mechanism of action and for designing new analogs with improved binding affinity.
Density Functional Theory (DFT) calculations can be utilized to investigate the electronic and photophysical properties of this compound and its derivatives. rsc.org This is particularly relevant for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.gov The predictive power of these computational methods can significantly reduce the time and resources required for the experimental screening of new compounds.
Identification of New Molecular Targets and Signaling Pathways
While aminoquinolines are known for their antimalarial and antibacterial activities, the full spectrum of their biological effects remains to be elucidated. A key future research direction for this compound is the identification of novel molecular targets and the signaling pathways through which it and its derivatives exert their effects.
One established target for some 5-aminoquinolone derivatives is DNA gyrase , an essential bacterial enzyme, which explains their antibacterial properties. nih.gov However, the vast chemical space of quinoline derivatives suggests that they may interact with a multitude of other biological targets. For example, various quinoline-based compounds have been shown to inhibit diverse enzymes that act on DNA, including DNA methyltransferases and polymerases. nih.gov
Recent studies have highlighted the potential of quinoline derivatives as kinase inhibitors . Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Quinoline-based compounds have been identified as inhibitors of kinases such as RIP2 kinase and Rho-associated kinase (ROCK-I), suggesting that this compound derivatives could be explored for their potential in modulating these pathways. nih.govnih.gov
Furthermore, the anti-inflammatory properties of some quinoline derivatives have been linked to the modulation of signaling pathways such as the NF-κB and MAPK pathways . researchgate.net Investigating the effects of this compound on these and other inflammatory signaling cascades could open up new therapeutic applications.
Development of Multi-Functional Derivatives with Tunable Activities
The development of single chemical entities that can modulate multiple biological targets or exhibit a range of tunable properties is a growing trend in drug discovery and materials science. This compound provides a versatile scaffold for the design of such multi-functional derivatives.
In the realm of oncology, the concept of multi-target drug design is gaining traction as a strategy to overcome drug resistance and improve therapeutic efficacy. nih.gov By strategically modifying the this compound core, it may be possible to create derivatives that inhibit multiple targets involved in cancer progression, such as different protein kinases or pathways involved in apoptosis and cell cycle regulation. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Aminoquinolin-6-ol with high purity, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions using quinoline precursors. Key parameters include temperature control (101–184°C range observed in related quinoline derivatives), inert atmosphere storage to prevent oxidation, and purification via column chromatography or recrystallization . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95% purity recommended for pharmacological studies) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodology : Use NMR (1H/13C) to confirm the amino and hydroxyl group positions on the quinoline ring. FT-IR identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. For ambiguous data, compare with computational simulations (e.g., DFT calculations) or reference spectra from structurally similar compounds like 4-Aminoquinoline-6-carbonitrile .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow OSHA and GHS guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in dark, airtight containers under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound derivatives?
- Methodology :
- Meta-Analysis : Systematically compare studies for variables like assay type (e.g., in vitro vs. in vivo), cell lines, and concentration ranges.
- Statistical Validation : Apply ANOVA or Bayesian models to assess significance of conflicting results.
- Experimental Replication : Reproduce key studies under controlled conditions, ensuring strict adherence to documented protocols .
Q. What computational strategies are effective in predicting the binding mechanisms of this compound with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling : Corrogate electronic properties (e.g., HOMO-LUMO gaps) with activity data from analogs like 8-acetamido-5-amino-6-(methylthio)quinoline .
Q. How can researchers design experiments to evaluate the environmental impact of this compound degradation byproducts?
- Methodology :
- Ecotoxicology Assays : Expose Daphnia magna or Vibrio fischeri to degradation products (e.g., carbon/nitrogen oxides) and measure LC50 values .
- Advanced Oxidation Processes (AOPs) : Test UV/H2O2 or Fenton reactions for breakdown efficiency, monitored via LC-MS .
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., solvent purity, humidity) and share raw data in repositories like Zenodo .
- Interdisciplinary Collaboration : Partner with computational chemists for modeling and ecologists for environmental impact studies .
- Ethical Compliance : Address sex/gender dimensions in pharmacological studies per SAGER guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
